molecular formula C14H14ClFN2O2 B2637033 TDI-6570 CAS No. 2287331-29-5

TDI-6570

Cat. No.: B2637033
CAS No.: 2287331-29-5
M. Wt: 296.72 g/mol
InChI Key: MLRXPYAADOGYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TDI-6570 is a useful research compound. Its molecular formula is C14H14ClFN2O2 and its molecular weight is 296.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(7-chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O2/c1-17-11-4-5-18(12(20)7-19)6-9(11)8-2-3-10(15)13(16)14(8)17/h2-3,19H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRXPYAADOGYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CN(CC2)C(=O)CO)C3=C1C(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TDI-6570: A Deep Dive into its Mechanism of Action as a cGAS Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-6570 has emerged as a critical research tool for investigating the role of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway in various pathological conditions, particularly neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks. This compound is a potent and specific small molecule inhibitor of murine cGAS, the primary sensor of cytosolic double-stranded DNA (dsDNA).[1] Its ability to cross the blood-brain barrier has made it particularly valuable in studying neuroinflammatory processes.[1]

Core Mechanism of Action: Inhibition of cGAS

The fundamental mechanism of action of this compound is the direct inhibition of the enzymatic activity of cyclic GMP-AMP synthase (cGAS). cGAS plays a pivotal role in the innate immune system by recognizing cytosolic dsDNA, a danger signal associated with infection, cellular damage, and certain cancers.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum. This initiates a downstream signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1]

This compound disrupts this pathway at its origin by inhibiting the catalytic function of cGAS, thereby preventing the production of cGAMP and subsequent downstream inflammatory signaling.

Signaling Pathway

The cGAS-STING signaling pathway and the point of intervention by this compound are illustrated below.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes TDI6570 This compound TDI6570->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 ISGs Interferon Stimulated Genes (ISGs) pIRF3->ISGs Induces Transcription

Figure 1: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Quantitative Data

The efficacy and properties of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound
TargetAssay TypeIC50SpeciesReference
cGASBiochemical Assay0.138 µMNot Specified[1]
cGASCellular Assay (BV2 IfnB reporter line)1.64 µMMouse[2]
Table 2: Pharmacokinetic Properties of this compound
ParameterValueSpeciesAdministrationReference
Brain-to-Plasma Ratio1.97MouseSingle 50 mg/kg IP injection[2]
Half-life (Brain)12.4 hoursMouseSingle 50 mg/kg IP injection[2]
Half-life (Plasma)10.3 hoursMouseSingle 50 mg/kg IP injection[2]
Administration Route in Efficacy StudiesFormulated into chow dietMouseOral[1][2]
Table 3: In Vivo Efficacy of this compound in a P301S Tauopathy Mouse Model
EndpointEffect of this compound TreatmentQuantitative OutcomeMouse ModelReference
Interferon-Stimulated Gene (ISG) ExpressionReduction in hippocampal ISG expressionVolcano plot showed downregulation of IFN-inducible genes.[2]P301S Transgenic Mice[2]
Synaptic IntegrityRescued P301S-dependent synapse lossImmunofluorescence staining showed preservation of PSD-95 (excitatory) and vGAT (inhibitory) synapses.[2]P301S Transgenic Mice[2]
Synaptic PlasticityIncreased Long-Term Potentiation (LTP) magnitudeElectrophysiological recordings demonstrated enhanced LTP.[2]P301S Transgenic Mice[2]
Cognitive FunctionProtected against cognitive deficitsSpecific quantitative data from behavioral tests not detailed in the provided search results.P301S Transgenic Mice[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments involving this compound.

Biochemical cGAS Activity Assay (ATP Glo™ Assay)

This assay determines the enzymatic activity of cGAS by measuring the depletion of ATP in the reaction mixture as it is converted, along with GTP, into cGAMP. The remaining ATP is quantified using a luciferase-based reaction that produces a luminescent signal proportional to the ATP concentration.

Workflow Diagram:

ATP_Glo_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor_Dilution Prepare serial dilutions of this compound Add_Components Add inhibitor, cGAS/DNA mix, and ATP/GTP to plate Inhibitor_Dilution->Add_Components Enzyme_Mix Prepare cGAS enzyme and HT-DNA mix Enzyme_Mix->Add_Components Incubate Incubate to allow cGAMP synthesis Add_Components->Incubate Add_ATP_Glo Add ATP Glo™ Reagent Incubate->Add_ATP_Glo Incubate_Detection Incubate to stabilize signal Add_ATP_Glo->Incubate_Detection Read_Luminescence Read luminescence Incubate_Detection->Read_Luminescence

Figure 2: Workflow for the biochemical cGAS activity assay using ATP Glo™.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.

    • Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl₂, and DTT.

    • Prepare a master mix of recombinant mouse cGAS enzyme and a dsDNA activator (e.g., herring testes DNA - HT-DNA) in the reaction buffer.

    • Prepare a master mix of ATP and GTP in the reaction buffer.

  • Assay Procedure:

    • Add the serially diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add the cGAS/HT-DNA master mix to each well. Include a "no enzyme" control.

    • Initiate the reaction by adding the ATP/GTP master mix to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes) to allow for cGAMP synthesis.

  • Detection:

    • Equilibrate the plate to room temperature.

    • Add an equal volume of ATP Glo™ Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis (if using a cellular assay) and stabilize the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes.

    • Measure the luminescence using a plate reader. The signal is inversely proportional to cGAS activity.

  • Data Analysis:

    • Calculate the percentage of cGAS inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Administration of this compound in a Mouse Model of Tauopathy

This protocol describes the chronic administration of this compound to P301S transgenic mice, a model of tauopathy, to assess its therapeutic potential.

Workflow Diagram:

In_Vivo_Study_Workflow Animal_Model P301S Transgenic Mice (6-7 months old) Diet_Formulation Formulate this compound into chow diet Animal_Model->Diet_Formulation Treatment Administer this compound-containing or control diet for 3 months Diet_Formulation->Treatment Behavioral_Testing Cognitive and Motor Function Assessment Treatment->Behavioral_Testing Tissue_Collection Collect brain tissue (9-10 months old) Behavioral_Testing->Tissue_Collection Histology Immunohistochemistry (e.g., PSD-95, vGAT) Tissue_Collection->Histology Biochemistry Western Blot (e.g., pTBK1) RT-qPCR (ISGs) Tissue_Collection->Biochemistry Electrophysiology Long-Term Potentiation (LTP) Measurement Tissue_Collection->Electrophysiology

Figure 3: Workflow for an in vivo study of this compound in a tauopathy mouse model.

Detailed Protocol:

  • Animal Model:

    • Use male and female P301S transgenic mice and their non-transgenic littermates as controls.

    • House the animals under standard laboratory conditions with ad libitum access to food and water.

  • Diet Formulation and Administration:

    • This compound is formulated into a standard chow diet at a specified concentration (e.g., 300 mg/kg of diet).

    • A control diet without the compound is used for the control group.

    • Begin the specialized diet at 6-7 months of age and continue for a duration of 3 months.

  • Behavioral and Cognitive Assessment:

    • At the end of the treatment period (9-10 months of age), subject the mice to a battery of behavioral tests to assess cognitive functions such as learning and memory (e.g., Morris water maze, novel object recognition) and motor function.

  • Tissue Collection and Processing:

    • Following behavioral testing, euthanize the mice and perfuse them with saline.

    • Collect the brains and dissect the hippocampus and cortex for various analyses.

  • Histological and Biochemical Analysis:

    • Immunohistochemistry: Process brain sections for immunostaining with antibodies against synaptic markers (e.g., PSD-95, vGAT) to quantify synaptic density.

    • Western Blotting: Prepare protein lysates from brain tissue to analyze the levels of key proteins in the cGAS-STING pathway (e.g., phosphorylated TBK1).

    • RT-qPCR: Isolate RNA from brain tissue to quantify the expression levels of interferon-stimulated genes (ISGs).

  • Electrophysiology:

    • Prepare acute hippocampal slices from a subset of mice to measure synaptic plasticity, specifically long-term potentiation (LTP), in the CA1 region.

  • Data Analysis:

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the outcomes between the this compound-treated and control groups.

Conclusion

This compound is a potent and specific inhibitor of mouse cGAS that effectively blocks the cGAS-STING signaling pathway. Its favorable pharmacokinetic profile, including brain permeability, allows for its use in in vivo studies of neurological disorders. Preclinical studies in a mouse model of tauopathy have demonstrated that this compound can mitigate neuroinflammation, preserve synaptic integrity and plasticity, and protect against cognitive decline. This comprehensive technical guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize this compound in their investigations of the cGAS-STING pathway in health and disease.

References

TDI-6570: A Selective Murine cGAS Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-6570 is a potent and selective small molecule inhibitor of murine cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a key cytosolic DNA sensor that, upon activation by double-stranded DNA (dsDNA), triggers the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other inflammatory cytokines.[1][2] Dysregulation of the cGAS-STING pathway is implicated in the pathogenesis of various autoimmune and neurodegenerative diseases.[1][2][3] this compound offers a valuable tool for researchers to investigate the role of cGAS in mouse models of these diseases. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, pharmacokinetic properties, and detailed experimental protocols for its use.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound.

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueSpeciesAssay TypeReference
IC501.64 µMMouseBV2 IfnB Reporter Cell Line (HT-DNA stimulated)[1]
IC5030 nMMouseCell-free cGAMP production assay[1]
IC50> 40 µMHumanTHP-1 Dual Reporter Cell Line[3]

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValueRoute of AdministrationVehicleMouse StrainReference
Brain-to-Plasma Ratio1.97Intraperitoneal0.5% methylcellulose, 0.2% Tween 80 in waterCD-1[1]
Half-life (Brain)12.4 hoursIntraperitoneal0.5% methylcellulose, 0.2% Tween 80 in waterCD-1[1]
Half-life (Plasma)10.3 hoursIntraperitoneal0.5% methylcellulose, 0.2% Tween 80 in waterCD-1[1]

Table 3: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC₁₄H₁₄ClFN₂O₂
Molecular Weight296.7 g/mol
Purity≥ 95% (UHPLC)
Solubility5 mg/ml in DMSO
CAS Number2287331-29-5

Signaling Pathway and Mechanism of Action

This compound acts as a direct inhibitor of mouse cGAS, preventing the synthesis of the second messenger cGAMP from ATP and GTP in the presence of cytosolic dsDNA. This inhibition blocks the downstream activation of STING, TBK1, and IRF3, ultimately leading to a reduction in type I interferon production.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er ER/Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates TDI6570 This compound TDI6570->cGAS inhibits TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes activates transcription IFN_production Type I IFN Production IFN_genes->IFN_production

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell-Free cGAS Activity Assay (ATP Depletion)

This assay measures the enzymatic activity of cGAS by quantifying the depletion of ATP in the reaction mixture as it is converted to cGAMP. The remaining ATP is measured using a luciferase-based reagent.

Materials:

  • Recombinant mouse cGAS protein

  • Herring Testes DNA (HT-DNA)

  • ATP and GTP solutions

  • Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂)

  • This compound

  • ATP Glo™ Luminescent Cell Viability Assay Kit

  • 96-well white, opaque plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing reaction buffer, recombinant mouse cGAS, and HT-DNA.

  • Serially dilute this compound to the desired concentrations in the reaction buffer.

  • Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.

  • Initiate the reaction by adding a mixture of ATP and GTP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding ATP Glo™ reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cGAS inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value.

Cellular cGAS Activity Assay (BV2 IFN-β Reporter Assay)

This assay utilizes a murine microglial cell line (BV2) engineered with a luciferase reporter gene under the control of the IFN-β promoter. Activation of the endogenous cGAS-STING pathway by a stimulus like transfected DNA leads to luciferase expression, which can be inhibited by this compound.

Materials:

  • BV2-IFNβ-Lucia™ reporter cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • HT-DNA

  • Transfection reagent (e.g., Lipofectamine™)

  • This compound

  • Luciferase assay reagent (e.g., QUANTI-Luc™)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed BV2-IFNβ-Lucia™ cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.

  • Prepare HT-DNA-transfection reagent complexes according to the manufacturer's protocol.

  • Add the DNA complexes to the cells to stimulate the cGAS-STING pathway.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant and measure luciferase activity using a luciferase assay reagent and a luminometer.

  • Determine the IC50 of this compound by plotting the percentage of inhibition of luciferase activity against the inhibitor concentration.

experimental_workflow cluster_cell_free Cell-Free Assay cluster_cellular Cellular Assay A1 Prepare cGAS/ HT-DNA mix A2 Add this compound (serial dilutions) A1->A2 A3 Add ATP/GTP to start reaction A2->A3 A4 Incubate A3->A4 A5 Measure ATP with ATP Glo A4->A5 A6 Calculate IC50 A5->A6 B1 Seed BV2 reporter cells B2 Treat with this compound B1->B2 B3 Transfect with HT-DNA B2->B3 B4 Incubate 24h B3->B4 B5 Measure Luciferase in supernatant B4->B5 B6 Calculate IC50 B5->B6

Caption: Experimental workflows for determining this compound inhibitory activity.

In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for assessing the pharmacokinetic properties of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)

  • CD-1 mice (or other appropriate strain)

  • Blood collection tubes (with anticoagulant)

  • Saline for perfusion

  • Homogenization buffer for brain tissue

  • LC-MS/MS system for bioanalysis

Procedure:

  • Formulate this compound in the vehicle to the desired concentration.

  • Administer a single dose of the this compound formulation to mice via the desired route (e.g., intraperitoneal or oral gavage).

  • At predetermined time points (e.g., 0.5, 2, 4, 8, 24 hours) post-administration, collect blood samples.

  • At the same time points, euthanize the mice and perform transcardial perfusion with saline to remove blood from the brain.

  • Collect brain tissue.

  • Process blood samples to obtain plasma.

  • Homogenize brain tissue.

  • Extract this compound from plasma and brain homogenates.

  • Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as half-life and brain-to-plasma ratio.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of mouse cGAS with good brain permeability, making it an excellent tool for in vivo studies in mouse models of neuroinflammation and other cGAS-driven pathologies. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in preclinical research settings. As with any experimental compound, it is recommended that researchers validate its activity and specificity in their own experimental systems.

References

The Role of TDI-6570 in the cGAS-STING Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and initiating a type I interferon (IFN) response. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as in the neuroinflammatory processes associated with neurodegenerative disorders. TDI-6570 has emerged as a potent and specific small molecule inhibitor of murine cGAS, offering a valuable tool for investigating the therapeutic potential of cGAS inhibition. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and its application in preclinical models of neurodegenerative disease.

Introduction to the cGAS-STING Pathway

The cGAS-STING signaling cascade is initiated by the binding of cytosolic dsDNA to cGAS. This binding event triggers a conformational change in cGAS, activating its enzymatic function. Activated cGAS catalyzes the synthesis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP. 2'3'-cGAMP then acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER). This binding induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons and other inflammatory genes.

Figure 1: The cGAS-STING signaling pathway and the inhibitory action of this compound.

This compound: A Potent Inhibitor of Murine cGAS

This compound is a small molecule inhibitor that specifically targets the murine cyclic GMP-AMP synthase (cGAS).[1][2] It has been identified as one of the most potent inhibitors for mouse cGAS and exhibits favorable pharmacokinetic properties, including high gastrointestinal absorption and good brain permeability.[1] Notably, this compound shows significant selectivity for mouse cGAS over human cGAS.[1] This species selectivity makes it a valuable tool for preclinical studies in mouse models of diseases where the cGAS-STING pathway is implicated.

Quantitative Data

The inhibitory activity and pharmacokinetic properties of this compound have been characterized in several studies. The following tables summarize the key quantitative data.

Parameter Value Assay Type Species Reference
IC50 0.138 µMNot SpecifiedNot Specified
IC50 1.64 µMHT-DNA-induced cGAS activation in BV2 IfnB reporter lineMouse[3]
IC50 High nanomolarCell-free assayHuman[4]
IC50 > 40 µMTHP-1 dual cellsHuman[4]
Table 1: In Vitro Inhibitory Activity of this compound against cGAS.
Parameter Value Administration Route Species Reference
Brain-to-Plasma Ratio 1.97IntraperitonealMouse[3]
Half-life (Brain) 12.4 hoursIntraperitonealMouse[3]
Half-life (Plasma) 10.3 hoursIntraperitonealMouse[3]
Table 2: Pharmacokinetic Properties of this compound in Mice.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro cGAS Enzyme Activity Assay (ATP Depletion)

This assay measures the enzymatic activity of cGAS by quantifying the depletion of ATP in the reaction mixture as it is converted to 2'3'-cGAMP.

Figure 2: Experimental workflow for the in vitro cGAS enzyme activity assay.

Materials:

  • Recombinant mouse cGAS enzyme

  • Double-stranded DNA (dsDNA) (e.g., Herring Testes DNA)

  • ATP and GTP solutions

  • This compound

  • DMSO (vehicle control)

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the reaction buffer.

  • Add the this compound dilutions or DMSO to the appropriate wells.

  • Add recombinant mouse cGAS enzyme to all wells.

  • Initiate the reaction by adding a mixture of dsDNA, ATP, and GTP.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction according to the ATP detection reagent manufacturer's instructions.

  • Add the ATP detection reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cGAS inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Cell-Based Reporter Assay (THP-1 Dual™ Reporter Cells)

This assay utilizes a human monocytic cell line (THP-1 Dual™) that is engineered to express reporter genes under the control of NF-κB and IRF-responsive promoters. This allows for the measurement of the downstream signaling effects of cGAS-STING pathway activation or inhibition.

Figure 3: Experimental workflow for the cell-based reporter assay.

Materials:

  • THP-1 Dual™ reporter cells

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • cGAS agonist (e.g., transfected dsDNA)

  • 96-well cell culture plates

  • SEAP detection reagent (e.g., QUANTI-Blue™)

  • Luciferase detection reagent (e.g., QUANTI-Luc™)

  • Spectrophotometer and luminometer

Procedure:

  • Seed THP-1 Dual™ cells into a 96-well plate at an appropriate density.

  • Allow the cells to adhere overnight.

  • Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.

  • Stimulate the cells by transfecting them with a cGAS agonist, such as dsDNA.

  • Incubate the plate at 37°C in a CO₂ incubator for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the activity of the secreted embryonic alkaline phosphatase (SEAP) reporter by adding a SEAP detection reagent and measuring absorbance.

  • Measure the activity of the secreted luciferase reporter by adding a luciferase detection reagent and measuring luminescence.

  • Calculate the percentage of inhibition of NF-κB and IRF signaling for each this compound concentration and determine the IC50 values.

In Vivo Efficacy in a Mouse Model of Tauopathy (P301S Transgenic Mice)

This protocol describes the oral administration of this compound formulated in chow to evaluate its therapeutic effects in a transgenic mouse model of tauopathy.

Figure 4: In vivo experimental workflow for this compound efficacy testing.

Materials and Animals:

  • P301S tau transgenic mice and wild-type littermates

  • This compound

  • Standard mouse chow

  • Equipment for behavioral testing (e.g., Morris water maze)

  • Reagents and equipment for tissue processing, histology, and molecular analysis (e.g., qPCR, Western blotting)

Procedure:

  • House P301S transgenic mice and their wild-type littermates under standard laboratory conditions.

  • At a specified age (e.g., 6 months), randomly assign mice to either a control diet or a diet containing this compound (e.g., 600 mg/kg of chow).

  • Provide the respective diets and water ad libitum for a defined period (e.g., 3 months).

  • Monitor the health and body weight of the mice regularly.

  • Towards the end of the treatment period, conduct behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory.

  • Following the final behavioral tests, euthanize the mice and collect brain tissue.

  • Process the brain tissue for various analyses:

    • Histology: Assess tau pathology, synaptic density, and neuroinflammation.

    • Gene Expression Analysis (qPCR): Measure the expression of IFN-stimulated genes (ISGs) to confirm target engagement and pathway inhibition.[3]

    • Protein Analysis (Western Blotting): Quantify levels of key proteins in the cGAS-STING pathway and markers of neurodegeneration.

  • Analyze the data to determine the effects of this compound on cognitive function, pathology, and relevant molecular markers.

Conclusion

This compound is a valuable research tool for elucidating the role of the cGAS-STING pathway in health and disease. Its potency and specificity for murine cGAS, combined with its favorable pharmacokinetic profile, make it particularly well-suited for in vivo studies in mouse models. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other cGAS inhibitors. Further research utilizing such tools will be instrumental in validating cGAS as a therapeutic target for a range of inflammatory and neurodegenerative conditions.

References

The Impact of TDI-6570 on Type I Interferon Responses: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TDI-6570 is a potent and specific small-molecule inhibitor of murine cyclic GMP-AMP synthase (cGAS), a critical cytosolic DNA sensor that plays a central role in the innate immune system. Activation of the cGAS-STIMulator of Interferon Genes (STING) pathway by cytosolic double-stranded DNA (dsDNA) leads to the production of type I interferons (IFNs) and other inflammatory cytokines. Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune and neurodegenerative diseases. This document provides a detailed technical guide on the effects of this compound on type I IFN responses, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use and assessment, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The innate immune system relies on pattern recognition receptors (PRRs) to detect molecular patterns associated with pathogens or cellular damage. Cyclic GMP-AMP synthase (cGAS) is a key PRR that recognizes cytosolic dsDNA, a danger signal indicative of viral or bacterial infection, mitochondrial damage, or genomic instability.[1][2] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1][2][3] cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum.[1][2] This activation triggers a signaling cascade culminating in the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the subsequent transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory genes.[1]

Chronic activation of the cGAS-STING pathway can lead to detrimental inflammatory responses, contributing to the pathology of several diseases. Consequently, inhibitors of this pathway are of significant therapeutic interest. This compound has emerged as a valuable research tool for studying the role of cGAS in mouse models of disease.[2] This guide delves into the specifics of this compound's inhibitory action on type I interferon responses.

Mechanism of Action of this compound

This compound functions as a direct inhibitor of mouse cGAS. By binding to the enzyme, it prevents the synthesis of cGAMP, thereby blocking the initiation of the downstream signaling cascade that leads to type I interferon production. This targeted inhibition makes this compound a specific tool for dissecting the role of cGAS in various physiological and pathological processes in murine systems. It is important to note that this compound is specific for mouse cGAS and does not efficiently inhibit human cGAS.[2] An analogous compound, TDI-8246, has been developed for studying the human cGAS-STING pathway.

The following diagram illustrates the cGAS-STING signaling pathway and the point of intervention for this compound.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP cGAMP cGAS->cGAMP synthesizes TDI6570 This compound TDI6570->cGAS inhibits STING_inactive Inactive STING cGAMP->STING_inactive binds & activates STING_active Active STING STING_inactive->STING_active STING_golgi STING STING_active->STING_golgi translocates TBK1 TBK1 STING_golgi->TBK1 recruits & activates IRF3_inactive IRF3 TBK1->IRF3_inactive phosphorylates IRF3_active p-IRF3 (dimer) IRF3_inactive->IRF3_active IFN_genes Type I IFN Genes IRF3_active->IFN_genes activates transcription Type I Interferon\n(IFN-α, IFN-β) Type I Interferon (IFN-α, IFN-β) IFN_genes->Type I Interferon\n(IFN-α, IFN-β)

Figure 1: cGAS-STING signaling pathway and this compound's point of inhibition.

Quantitative Data

The inhibitory potency of this compound on mouse cGAS has been quantified in various studies. The following tables summarize the available quantitative data.

Compound Target Assay Type IC50 Reference
This compoundMouse cGASCell-based IFNβ reporter assay1.64 µM[4]
TDI-8246Human cGASCell-free ATP depletion assay81.23 nM[4]

Table 1: In Vitro Inhibitory Activity of this compound and its Human Analog TDI-8246

Compound Animal Model Dose and Administration Observed Effect Reference
This compoundP301S Tau Transgenic Mice600 mg/kg in chow dietReduced expression of interferon-stimulated genes in the hippocampus.[4]
This compoundC57BL/6 Mice50 mg/kg intraperitoneal injectionBrain-to-plasma ratio of 1.97, brain half-life of 12.4 hours.[4]

Table 2: In Vivo Administration and Effects of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on type I interferon responses.

In Vitro Inhibition of cGAS Activity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on mouse cGAS activity.

Principle: cGAS activity can be measured by quantifying the depletion of ATP during the synthesis of cGAMP. The remaining ATP can be quantified using a luciferase-based assay.

Materials:

  • Recombinant mouse cGAS protein

  • Herring Testis DNA (HT-DNA)

  • ATP and GTP

  • This compound

  • ATP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.5)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the assay buffer, recombinant mouse cGAS, and HT-DNA.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the reaction by adding a mixture of ATP and GTP.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP concentration using the ATP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percentage of cGAS activity inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Assay for Type I Interferon Response

Objective: To measure the effect of this compound on dsDNA-induced type I interferon production in mouse macrophage cells.

Principle: An IFNβ-luciferase reporter cell line can be used to quantify the production of IFN-β in response to cGAS activation.

Materials:

  • BV2 IFNβ–luciferase reporter cell line

  • Herring Testis DNA (HT-DNA) or other dsDNA stimulus

  • Lipofectamine 2000 or other transfection reagent

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • 96-well cell culture plates

Procedure:

  • Seed the BV2 IFNβ–luciferase reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Prepare a complex of HT-DNA and Lipofectamine 2000 in serum-free medium according to the manufacturer's instructions.

  • Add the DNA-lipofectamine complex to the cells and incubate for a specified time (e.g., 16 hours).

  • Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.

  • Normalize the luciferase signal to cell viability if necessary (e.g., using a CellTiter-Glo® Luminescent Cell Viability Assay).

  • Plot the dose-response curve and calculate the IC50 value.

The following diagram outlines the general workflow for assessing the cellular activity of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis seed_cells Seed reporter cells (e.g., BV2-IFNβ-Luc) pretreat Pre-treat with this compound (various concentrations) seed_cells->pretreat stimulate Stimulate with cytosolic dsDNA (e.g., HT-DNA + Lipofectamine) pretreat->stimulate incubate Incubate for 16-24 hours stimulate->incubate measure_luc Measure Luciferase Activity (IFNβ production) incubate->measure_luc measure_viability Measure Cell Viability (e.g., CellTiter-Glo) incubate->measure_viability normalize Normalize Luciferase to Viability measure_luc->normalize measure_viability->normalize calculate_ic50 Calculate IC50 normalize->calculate_ic50

References

An In-depth Technical Guide to TDI-6570 in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-6570 is a potent and specific small-molecule inhibitor of murine cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic double-stranded DNA (dsDNA).[1] In the context of neurodegenerative diseases, the accumulation of pathological proteins, such as tau, can lead to mitochondrial dysfunction and the release of mitochondrial DNA (mtDNA) into the cytosol.[2] This self-DNA is then detected by cGAS in microglia, the resident immune cells of the brain, triggering the cGAS-STING signaling pathway.[2] Activation of this pathway leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, driving neuroinflammation and contributing to synaptic loss and cognitive decline.[1][2] this compound, due to its high gastrointestinal absorption and brain permeability, serves as a critical tool for studying the role of the cGAS-STING pathway in mouse models of neuroinflammation and for evaluating the therapeutic potential of cGAS inhibition.[1]

Mechanism of Action

This compound exerts its inhibitory effect by targeting the enzymatic activity of cGAS. By blocking cGAS, this compound prevents the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP in response to cytosolic dsDNA.[2] The absence of cGAMP precludes the activation of the stimulator of interferon genes (STING), an endoplasmic reticulum-resident protein. Consequently, the downstream signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) is halted. This ultimately prevents the nuclear translocation of phosphorylated IRF3 and the subsequent transcription of IFN-I and other inflammatory genes.[1][2]

Data Presentation

Table 1: In Vitro and In Vivo Properties of this compound
ParameterValueSpeciesAssay TypeReference
IC50 1.64 µMMouseCell-based (BV2 IfnB reporter line)[2]
Brain-to-Plasma Ratio 1.97MousePharmacokinetic analysis[2]
Half-life (Brain) 12.4 hoursMousePharmacokinetic analysis[2]
Half-life (Plasma) 10.3 hoursMousePharmacokinetic analysis[2]
Toxicity No substantial toxicity up to 100 µMMousePrimary neuron, microglia, and astrocyte cultures[1][2]
Table 2: In Vivo Efficacy of this compound in a P301S Tauopathy Mouse Model
EndpointEffect of this compound TreatmentExperimental Assay
Cognitive Function Rescued deficits in novel object recognitionBehavioral testing
Synaptic Plasticity Increased magnitude of long-term potentiation (LTP) in the CA1 regionElectrophysiology
Synapse Integrity Rescued P301S-dependent loss of excitatory (PSD-95) and inhibitory (vGAT) synapsesImmunohistochemistry
Neuroinflammation Reduced expression of interferon-stimulated genes in the hippocampusGene expression analysis
Table 3: Properties of TDI-8246 (Human cGAS Inhibitor Analog)
ParameterValueSpeciesAssay TypeReference
IC50 81.23 nM (8.123 x 10⁻⁸ M)HumanCell-free (ATP depletion assay)[2]
Cellular Activity Blocked STING phosphorylation and IFN-inducible cytokine (CXCL10, CCL5) production in response to tau fibrils in human iPSC-derived microglia (at 20 µM)Cell-based assay[2][3]

Experimental Protocols

In Vivo Administration of this compound in a Tauopathy Mouse Model
  • Animal Model: P301S transgenic mice, which overexpress the P301S mutant human tau protein and develop age-dependent tau pathology and cognitive deficits.

  • Compound Formulation: this compound is formulated into a standard chow diet at a concentration of 150 mg of this compound per kg of diet.

  • Dosing Regimen: 6-month-old P301S mice are fed the this compound-containing chow or a control diet ad libitum for a duration of 3 months.

  • Outcome Measures:

    • Behavioral Analysis: Cognitive function is assessed using the novel object recognition test. An increase in the time spent exploring the novel object compared to the familiar one indicates improved recognition memory.

    • Electrophysiology: Long-term potentiation (LTP) in the hippocampal CA1 region is measured to assess synaptic plasticity.

    • Immunohistochemistry: Brain sections are stained for synaptic markers such as PSD-95 (excitatory synapses) and vGAT (inhibitory synapses) to quantify synaptic density.

    • Gene Expression Analysis: RNA is extracted from hippocampal tissue to measure the expression levels of interferon-stimulated genes by RT-qPCR or RNA sequencing.

Cell-Free cGAS Activity Assay
  • Principle: This assay measures the enzymatic activity of cGAS by quantifying the depletion of ATP during the synthesis of cGAMP.

  • Reagents:

    • Recombinant mouse or human cGAS protein.

    • ATP and GTP.

    • Double-stranded DNA (e.g., herring testes DNA - HT-DNA) as a cGAS activator.

    • This compound or TDI-8246 at various concentrations.

    • ATP detection reagent (e.g., ATP Glo assay).

  • Procedure:

    • In a multi-well plate, combine the reaction buffer, dsDNA, ATP, and GTP.

    • Add the cGAS inhibitor (this compound or TDI-8246) at desired concentrations.

    • Initiate the reaction by adding the recombinant cGAS enzyme.

    • Incubate at room temperature to allow for cGAMP synthesis.

    • Stop the reaction and measure the remaining ATP concentration using a luminescence-based ATP detection kit.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Assessment of cGAS-STING Pathway Activation in Microglia
  • Cell Culture: Primary mouse microglia or human iPSC-derived microglia are cultured.

  • Stimulation: Cells are treated with pathogenic tau fibrils to induce the release of mitochondrial DNA and activate the cGAS-STING pathway.

  • Inhibitor Treatment: Cells are pre-treated with this compound (for mouse cells) or TDI-8246 (for human cells) before the addition of tau fibrils.

  • Endpoint Analysis:

    • Cytokine Measurement: The levels of IFNβ, CXCL10, and CCL5 in the cell culture supernatant are quantified using ELISA or multiplex assays (e.g., MAGPIX).

    • Western Blotting: Cell lysates are analyzed by Western blot to detect the phosphorylation of STING and TBK1, which are markers of pathway activation.

Mandatory Visualization

TDI_6570_Mechanism_of_Action cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus tau Pathogenic Tau mtdna Mitochondrial DNA (mtDNA) tau->mtdna induces release cgas cGAS mtdna->cgas activates cgamp cGAMP cgas->cgamp synthesizes tdi6570 This compound tdi6570->cgas inhibits atp_gtp ATP + GTP atp_gtp->cgas sting STING cgamp->sting activates tbk1 TBK1 sting->tbk1 recruits p_tbk1 p-TBK1 tbk1->p_tbk1 phosphorylates irf3 IRF3 p_irf3 p-IRF3 irf3->p_irf3 p_tbk1->irf3 phosphorylates p_irf3_dimer p-IRF3 Dimer p_irf3->p_irf3_dimer dimerizes and translocates isg Interferon-Stimulated Genes (ISGs) p_irf3_dimer->isg activates transcription cytokines Pro-inflammatory Cytokines isg->cytokines leads to production of

Caption: Signaling pathway of tau-induced neuroinflammation via cGAS-STING and the inhibitory action of this compound.

Experimental_Workflow start Start: 6-month-old P301S Tauopathy Mice treatment 3-Month Treatment start->treatment control_diet Control Diet treatment->control_diet tdi_diet This compound Diet (150 mg/kg) treatment->tdi_diet behavior Behavioral Assessment (Novel Object Recognition) control_diet->behavior tdi_diet->behavior electro Electrophysiology (Hippocampal LTP) behavior->electro histo Immunohistochemistry (Synaptic Markers) electro->histo gene Gene Expression (IFN-stimulated genes) histo->gene end Endpoint: Assess Neuroinflammation and Cognitive Function gene->end

Caption: Experimental workflow for evaluating the in vivo efficacy of this compound in a mouse model of tauopathy.

References

The Discovery and Development of TDI-6570: A Potent and Selective Murine cGAS Inhibitor for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TDI-6570 is a potent and selective small molecule inhibitor of murine cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic double-stranded DNA (dsDNA) that activates the innate immune system. Dysregulation of the cGAS-STING (Stimulator of Interferon Genes) pathway is implicated in the pathogenesis of various neurodegenerative diseases, making cGAS a compelling therapeutic target. This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, including its mechanism of action, key pharmacological data, and detailed experimental protocols.

Introduction

The innate immune system plays a crucial role in host defense against pathogens. The cGAS-STING signaling pathway is a central component of this system, responsible for detecting the presence of cytosolic dsDNA, a danger signal associated with viral and bacterial infections, as well as cellular damage. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING. This leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, initiating a robust immune response.

While essential for immunity, chronic activation of the cGAS-STING pathway by self-DNA can lead to detrimental autoinflammatory and autoimmune conditions. Emerging evidence has increasingly linked aberrant cGAS activation to the neuroinflammatory processes observed in neurodegenerative disorders such as Alzheimer's disease. In these conditions, the accumulation of pathological protein aggregates, like tau, can induce mitochondrial DNA leakage into the cytosol, triggering a cGAS-dependent inflammatory cascade that contributes to neuronal damage and cognitive decline.[1]

This has spurred the development of small molecule inhibitors of cGAS as potential therapeutic agents. This compound, a tetrahydro-pyrido[4,3-b]indole derivative, has emerged as a valuable tool compound for preclinical research in this area. It exhibits high potency and selectivity for murine cGAS, good oral bioavailability, and the ability to penetrate the blood-brain barrier.

Discovery and Development

The development of this compound arose from efforts to identify potent and specific inhibitors of cGAS. While detailed structure-activity relationship (SAR) studies for this specific compound are not extensively published in the public domain, the tetrahydro-pyrido[4,3-b]indole scaffold is a known pharmacophore for kinase inhibitors and other biologically active molecules. It is likely that a high-throughput screening campaign followed by medicinal chemistry optimization, focusing on improving potency, selectivity, and pharmacokinetic properties, led to the identification of this compound.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the murine cGAS enzyme. By binding to cGAS, it prevents the synthesis of cGAMP, the crucial second messenger required for the activation of the downstream STING protein. This blockade of the cGAS-STING pathway effectively suppresses the production of type I interferons and other inflammatory cytokines that are induced by cytosolic dsDNA.

dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes TDI6570 This compound TDI6570->cGAS Inhibits STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates & Activates IFNs Type I Interferons IRF3->IFNs Induces Transcription

Figure 1: Mechanism of action of this compound in the cGAS-STING pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C₁₄H₁₄ClFN₂O₂[2]
Molecular Weight 296.7 g/mol [2]
Synonyms 1-(7-chloro-6-fluoro-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethan-1-one[2]
CAS Number 2287331-29-5[2]
Table 2: In Vitro and In Vivo Potency of this compound
ParameterSpeciesAssay TypeValueReference
IC₅₀ (cGAS activity) MouseCellular (BV2 cells)1.64 µM[1]
Working Concentration MouseIn vitro cellular assays0.01 - 1 µM[2]
Selectivity HumanCellular (THP1-Dual™)Inefficient inhibitor[2]
Table 3: Pharmacokinetic Properties of this compound
ParameterValueReference
Brain-to-Plasma Ratio 1.97[1]
Half-life (Brain) 12.4 hours[1]
Half-life (Plasma) 10.3 hours[1]
Administration Route Oral (in chow)[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro cGAS Activity Assay (Cell-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cellular context using a reporter cell line.

Objective: To measure the dose-dependent inhibition of cGAS activity by this compound in murine cells.

Cell Line: BV2 murine microglia cells stably expressing an IFN-β promoter-luciferase reporter construct.

Materials:

  • BV2-IFN-β-Luciferase reporter cells

  • This compound

  • Herring Testis DNA (HT-DNA) or other suitable dsDNA stimulus

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed BV2-IFN-β-Luciferase cells in a 96-well plate at a density that allows for optimal growth and stimulation.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Compound Treatment: Add the diluted this compound to the cells and incubate for a predetermined time (e.g., 1 hour).

  • dsDNA Stimulation: Transfect the cells with HT-DNA to stimulate cGAS activity.

  • Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 18-24 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Plot the luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 A Seed BV2 reporter cells B Prepare this compound dilutions A->B C Treat cells with this compound B->C D Stimulate cells with dsDNA C->D E Incubate (18-24h) D->E F Measure luciferase activity E->F G Calculate IC50 F->G

Figure 2: Workflow for the in vitro cGAS activity assay.
In Vivo Efficacy Study in a Mouse Model of Tauopathy

This protocol outlines an in vivo study to evaluate the therapeutic potential of this compound in the P301S transgenic mouse model of tauopathy.

Objective: To assess the effect of this compound on neuroinflammation, synaptic integrity, and cognitive function in a mouse model of Alzheimer's disease.

Animal Model: P301S transgenic mice, which express a mutant form of human tau and develop age-dependent neurofibrillary tangles and cognitive deficits.

Materials:

  • P301S transgenic mice and wild-type littermates

  • This compound formulated in chow

  • Standard mouse chow (control diet)

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

  • Equipment for tissue collection and processing (histology, Western blotting, etc.)

Procedure:

  • Animal Acclimation and Grouping: Acclimate P301S and wild-type mice to the housing conditions. Randomly assign mice to control and treatment groups.

  • Dietary Administration: At a specified age (e.g., 6-7 months), provide mice with either the control chow or the this compound-formulated chow ad libitum for a defined period (e.g., 3 months).

  • Behavioral Testing: Towards the end of the treatment period, conduct a battery of behavioral tests to assess cognitive function, including learning and memory.

  • Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue for downstream analysis.

  • Histological and Biochemical Analysis: Perform immunohistochemistry to assess markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and synaptic density. Conduct Western blotting to measure levels of key proteins in the cGAS-STING pathway and tau pathology.

  • Data Analysis: Statistically analyze the behavioral, histological, and biochemical data to determine the effects of this compound treatment.

start Start of Study (6-7 month old mice) treatment Dietary Administration (Control vs. This compound chow) 3 months start->treatment behavior Behavioral Testing treatment->behavior end End of Study (9-10 month old mice) behavior->end analysis Tissue Collection & Analysis (Histology, Biochemistry) end->analysis

Figure 3: Timeline for the in vivo efficacy study.

Conclusion

This compound is a valuable research tool for investigating the role of the cGAS-STING pathway in neurodegenerative diseases. Its potency against murine cGAS, favorable pharmacokinetic profile, and demonstrated efficacy in a mouse model of tauopathy make it a critical compound for preclinical studies aimed at validating cGAS as a therapeutic target. Further research into the development of human-specific cGAS inhibitors based on similar scaffolds holds promise for the future treatment of neuroinflammatory and neurodegenerative disorders.

References

TDI-6570: A Technical Guide to its Specificity for Murine over Human cGAS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TDI-6570, a small molecule inhibitor of the cyclic GMP-AMP synthase (cGAS). The focus of this document is to delineate the compound's marked specificity for the murine isoform of cGAS over its human counterpart. This guide will cover the quantitative differences in inhibitory activity, the experimental methodologies used to determine this specificity, and the underlying signaling pathways.

Introduction

Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a pivotal role in the innate immune system.[1][2][3] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a danger signal indicating cellular damage or infection—cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[2][3][4] This cyclic dinucleotide then binds to and activates the stimulator of interferon genes (STING), an endoplasmic reticulum-resident protein.[2][3][4] The activation of STING initiates a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, orchestrating a robust immune response.[2][3][4][5]

Given the involvement of the cGAS-STING pathway in various autoimmune and neurodegenerative diseases, the development of specific cGAS inhibitors is of significant therapeutic interest.[1][4] this compound has emerged as a potent and specific inhibitor of murine cGAS, demonstrating significant utility in preclinical mouse models of disease.[1][4] However, a critical aspect for its translational relevance is its differential activity against human cGAS. This guide will explore this species-specific inhibition in detail.

Quantitative Analysis of this compound Specificity

The inhibitory potency of this compound against murine and human cGAS has been quantified using various biochemical and cell-based assays. The data consistently demonstrates a significant preference for the murine enzyme. For comparison, data for TDI-8246, a potent human cGAS inhibitor, is also presented.[6][7]

CompoundTargetAssay TypeIC50Reference
This compound Murine cGASCell-based (IFNβ reporter)1.64 µM[6]
This compound Human cGASCell-based (reporter lines)Inefficient inhibition[1]
TDI-8246 Human cGASCell-free (ATP depletion)81.23 nM (8.123 x 10⁻⁸ M)[6]

Note: The significant difference in IC50 values underscores the species-specific inhibitory profile of this compound.

Experimental Protocols

The determination of cGAS inhibition and specificity involves a multi-tiered experimental approach, ranging from cell-free enzymatic assays to cell-based functional assays.

This biochemical assay directly measures the enzymatic activity of purified cGAS.

  • Principle: cGAS utilizes ATP and GTP as substrates to synthesize cGAMP. The rate of ATP consumption is therefore directly proportional to cGAS activity.

  • Methodology:

    • Recombinant murine or human cGAS is incubated with ATP, GTP, and a dsDNA activator (e.g., herring testes DNA).

    • The reaction is performed in the presence of varying concentrations of the inhibitor (this compound).

    • The amount of remaining ATP in the reaction mixture is quantified using a luciferase-based ATP detection reagent (e.g., ATP Glo assay).

    • The IC50 value is calculated by plotting the percentage of cGAS inhibition against the inhibitor concentration.[6]

These assays measure the downstream consequences of cGAS activation in a cellular context.

  • Principle: Reporter cell lines are engineered to express a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of a promoter that is responsive to transcription factors activated by the cGAS-STING pathway, such as IRF3 or NF-κB.

  • Methodology for Murine cGAS Specificity:

    • A murine macrophage reporter cell line (e.g., J774-Dual™) is used, which expresses a reporter for IRF-induced pathways.[1]

    • Cells are pre-treated with various concentrations of this compound.

    • cGAS is activated by transfecting the cells with dsDNA.

    • The level of reporter gene expression is measured to determine the extent of pathway inhibition.[1]

  • Methodology for Human cGAS Specificity:

    • A human monocytic reporter cell line (e.g., THP1-Dual™) is employed, which also expresses reporters for IRF and NF-κB pathways.[1]

    • A similar experimental procedure as described for the murine cells is followed.

    • The lack of significant inhibition of the reporter signal in the presence of this compound demonstrates its poor activity against human cGAS.[1]

This method assesses the functional outcome of cGAS inhibition by measuring the production of key inflammatory cytokines.

  • Principle: Activation of the cGAS-STING pathway leads to the secretion of cytokines like CXCL10 and CCL5.

  • Methodology:

    • Primary murine or human immune cells (e.g., microglia or macrophages) are cultured.

    • Cells are treated with the cGAS inhibitor followed by a cGAS activator (e.g., pathogenic tau fibrils which can induce cytosolic mtDNA leakage).[6]

    • The concentration of secreted cytokines in the culture supernatant is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays (e.g., MAGPIX).[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow for evaluating inhibitor specificity.

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING (on ER) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_Genes Type I Interferon Genes pIRF3->IFN_Genes Translocates & Activates Transcription IFN_Response Interferon Response IFN_Genes->IFN_Response TDI_6570 This compound (murine cGAS inhibitor) TDI_6570->cGAS Inhibits (murine)

Caption: The cGAS-STING signaling cascade.

Experimental_Workflow Workflow for Specificity Testing cluster_murine Murine Cells/Enzyme cluster_human Human Cells/Enzyme m_cells Murine Reporter Cells (e.g., J774-Dual™) m_treatment Treat with this compound m_cells->m_treatment m_enzyme Recombinant Murine cGAS m_enzyme->m_treatment m_activation Activate cGAS (e.g., dsDNA transfection) m_treatment->m_activation m_readout Measure Reporter Signal or ATP Depletion m_activation->m_readout m_result Result: Potent Inhibition m_readout->m_result h_cells Human Reporter Cells (e.g., THP1-Dual™) h_treatment Treat with this compound h_cells->h_treatment h_enzyme Recombinant Human cGAS h_enzyme->h_treatment h_activation Activate cGAS (e.g., dsDNA transfection) h_treatment->h_activation h_readout Measure Reporter Signal or ATP Depletion h_activation->h_readout h_result Result: No Significant Inhibition h_readout->h_result

Caption: Experimental workflow for assessing species specificity.

Discussion and Conclusion

The data presented in this guide unequivocally establishes this compound as a potent and specific inhibitor of murine cGAS, with markedly reduced activity against the human ortholog. This species specificity is a critical consideration for researchers using this compound. While this compound is an excellent tool for interrogating the cGAS-STING pathway in mouse models, its direct clinical translation to humans is not viable.

The difference in inhibitory activity likely stems from amino acid variations within the catalytic pocket of murine and human cGAS. Human and mouse cGAS proteins share less than 60% sequence similarity, with up to 116 different amino acid residues in their enzymatic domains.[4][7] These differences are significant enough to alter the binding affinity of small molecule inhibitors like this compound.

For researchers focused on the therapeutic potential of cGAS inhibition in humans, compounds such as TDI-8246, which are specifically optimized for human cGAS, are more appropriate lead candidates.[6][7] The development and characterization of such species-specific inhibitors are essential for both advancing our understanding of cGAS biology and for the progression of novel therapeutics targeting this pathway.

References

Foundational Preclinical Studies of TDI-6570: A cGAS Inhibitor for Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Neuroinflammation is a critical component in the pathogenesis of Alzheimer's disease (AD), contributing to synaptic dysfunction and cognitive decline. Recent research has highlighted the role of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway as a key driver of innate immune responses in neurodegenerative conditions. Pathological tau, a hallmark of AD, can activate this pathway in microglia, leading to a type I interferon (IFN-I) response that impairs cognitive resilience. This technical guide summarizes the foundational preclinical research on TDI-6570, a potent and specific small molecule inhibitor of murine cGAS. In mouse models of tauopathy, pharmacological inhibition of cGAS with this compound has been shown to mitigate neuroinflammation, restore synaptic integrity and plasticity, and reverse cognitive deficits, underscoring the therapeutic potential of targeting the cGAS-STING-IFN axis in Alzheimer's disease.

Introduction: The cGAS-STING Pathway in Alzheimer's Disease

The cGAS-STING signaling cascade is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from cellular damage, such as mitochondrial DNA leakage.[1][2] In the central nervous system, microglia are the predominant expressors of cGAS and STING.[2] Upon binding to dsDNA, cGAS catalyzes the formation of cyclic GMP-AMP (cGAMP), which acts as a second messenger.[2][3] cGAMP then binds to and activates STING, an adaptor protein on the endoplasmic reticulum. This activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), ultimately leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2][4][5]

In the context of Alzheimer's disease, this pathway can become chronically activated. Studies have shown that pathogenic tau can induce the leakage of mitochondrial DNA into the cytosol of microglia, thereby activating the cGAS-STING pathway.[2][6] This sustained activation contributes to a state of chronic neuroinflammation, synapse loss, and cognitive impairment.[2][6] Consequently, inhibiting this pathway presents a promising therapeutic strategy. This compound has emerged as a key pharmacological tool in preclinical studies to investigate this hypothesis.[1][2]

This compound: A Potent Murine cGAS Inhibitor

This compound is a small molecule identified as one of the most potent inhibitors of mouse cGAS.[1][2] It is characterized by high gastrointestinal absorption and good brain permeability, making it suitable for in vivo studies in mouse models.[1] Importantly, this compound is specific to murine cGAS and does not efficiently inhibit human cGAS.[1] This specificity makes it an excellent tool for validating the therapeutic concept in preclinical mouse models of disease. Studies have confirmed that even at high concentrations, this compound shows no significant toxicity.[1]

Compound Specifications
PropertyValueSource
Synonym 1-(7-chloro-6-fluoro-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethan-1-oneInvivoGen
Molecular Formula C₁₄H₁₄ClFN₂O₂InvivoGen
Molecular Weight 296.7 g/mol InvivoGen
Purity ≥ 95% (UHPLC)InvivoGen
Solubility 5 mg/ml in DMSOInvivoGen
Effective Conc. 0.01 - 1 µM (in vitro)InvivoGen

Mechanism of Action: Inhibition of the cGAS-STING-IFN Axis

This compound acts by directly inhibiting the enzymatic activity of cGAS. By preventing the synthesis of cGAMP, it effectively blocks the entire downstream signaling cascade, including the activation of STING, phosphorylation of TBK1 and IRF3, and subsequent production of type I interferons and interferon-stimulated genes (ISGs).

G cluster_cytosol Microglial Cytosol cluster_er Endoplasmic Reticulum / Golgi cluster_nucleus Nucleus cluster_neuron Neuron (effect) mtDNA Mitochondrial DNA (leaks into cytosol) cGAS cGAS mtDNA->cGAS Activated by pathogenic Tau cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates TDI6570 This compound TDI6570->cGAS Inhibits TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 ISG Type I Interferon & Interferon-Stimulated Genes (ISGs) pIRF3->ISG Promotes Transcription MEF2C_node MEF2C Network Expression ISG->MEF2C_node Reduces Synapse Synaptic Integrity Cognitive Resilience MEF2C_node->Synapse Maintains

Caption: Mechanism of this compound in blocking Tau-induced neuroinflammation.

Preclinical Efficacy in a Tauopathy Mouse Model

The primary foundational study for this compound in an AD context was conducted using the P301S transgenic mouse model, which exhibits significant tau pathology.[6]

Experimental Protocol: P301S Mouse Study
  • Animal Model: P301S transgenic male mice, which express a mutant form of human tau associated with frontotemporal dementia and develop tau pathology.[6]

  • Treatment: this compound was formulated into a research diet pellet at a concentration of 150 mg of drug per kg of diet.[6]

  • Administration: Mice were fed the this compound-containing diet or a control diet ad libitum for a duration of 3 months.[6]

  • Behavioral Testing: Cognitive function was assessed using the Novel Object Recognition (NOR) test.[6]

  • Endpoint Analysis: Following behavioral testing, brain tissue was collected for analysis of synapse integrity, synaptic plasticity (long-term potentiation), and gene expression (e.g., neuronal MEF2C transcriptional network).[6]

G start P301S Tauopathy Mouse Model treatment 3-Month Treatment start->treatment control Control Diet treatment->control tdi6570 This compound Diet (150 mg/kg) treatment->tdi6570 behavior Novel Object Recognition Test control->behavior tdi6570->behavior endpoints Endpoint Analysis: - Synaptic Integrity - LTP - Gene Expression behavior->endpoints

Caption: Experimental workflow for the this compound study in P301S mice.

Summary of Key Findings

Pharmacological inhibition of cGAS with this compound in the P301S tauopathy model led to significant improvements in AD-related pathology and cognitive function.[6]

Endpoint MeasuredP301S Control GroupP301S + this compound GroupOutcome
Cognitive Function (NOR) Impaired MemoryMemory RestoredSignificant Improvement[6]
Synaptic Integrity ReducedRestoredProtection Against Synapse Loss[6]
Synaptic Plasticity (LTP) DeficitsRestoredReversal of Plasticity Impairment[6]
Neuronal MEF2C Network DecreasedEnhancedUpregulation of Resilience Genes[6]
Microglial IFN-I Response ActivatedDiminishedReduction in Neuroinflammation[6]
Pathogenic Tau Load HighUnchangedEffect is downstream of tau pathology[6]

Conclusion and Future Directions

The foundational studies on this compound in a mouse model of tauopathy provide compelling evidence that inhibiting the microglial cGAS-STING pathway is a viable therapeutic strategy for Alzheimer's disease. By blocking the deleterious type I interferon response to pathogenic tau, this compound was able to restore synaptic health and cognitive function without altering the upstream tau pathology itself.[6] This suggests that targeting this neuroinflammatory axis can enhance the brain's cognitive resilience against AD-related pathological insults.[6]

While this compound is a murine-specific inhibitor, these findings have paved the way for the development of human-specific cGAS inhibitors (such as TDI-8246) for clinical investigation.[2][6] Further research will be required to validate these findings in other AD models, including those with amyloid-β pathology, and to ultimately translate this promising therapeutic approach to human clinical trials. The targeting of the cGAS-STING pathway represents a novel, amyloid-independent approach to treating the neuroinflammatory component of Alzheimer's disease.[7][8]

References

An In-depth Technical Guide to TDI-6570: A Potent and Selective Murine cGAS Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TDI-6570 is a potent and selective small-molecule inhibitor of murine cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic double-stranded DNA (dsDNA) that plays a critical role in the innate immune response. By blocking the synthesis of the second messenger cyclic GMP-AMP (cGAMP), this compound effectively suppresses the downstream activation of the STING (Stimulator of Interferon Genes) pathway and the subsequent production of type I interferons and other pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the basic properties, mechanism of action, and key characteristics of this compound, with a focus on its application in preclinical research, particularly in the context of neurodegenerative diseases. Detailed experimental protocols and quantitative data are presented to facilitate its use in laboratory settings.

Core Properties and Characteristics

This compound is a valuable tool for investigating the role of the cGAS-STING pathway in murine models of disease. Its key features include high potency and selectivity for mouse cGAS, with negligible activity against its human counterpart.[1][2] The compound exhibits favorable pharmacokinetic properties, including oral bioavailability and brain permeability, making it suitable for in vivo studies.[1]

Physicochemical Properties
PropertyValueReference
Chemical Name 1-(7-chloro-6-fluoro-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethan-1-one[1]
CAS Number 2287331-29-5[1]
Molecular Formula C₁₄H₁₄ClFN₂O₂[1]
Molecular Weight 296.7 g/mol [1]
Purity ≥ 95% (UHPLC)[1]
Solubility 5 mg/mL in DMSO[1]
In Vitro Activity
ParameterValueCell Line/AssayReference
IC₅₀ (mouse cGAS) 1.64 µMBV2 IFN-β Luciferase Reporter Assay (inhibition of HT-DNA induced IFN response)[3]
Selectivity Ineffective against human cGASTHP1-Dual™ reporter cells (IC₅₀ > 40 µM)[4]
Toxicity No substantial toxicity up to 100 µMPrimary neuron, microglia, and astrocyte cultures[3]
In Vivo Pharmacokinetics (Mouse)
ParameterValueDosing RegimenReference
Brain-to-Plasma Ratio 1.97Single dose (50 mg/kg) IP administration[3]
Half-life (Brain) 12.4 hoursSingle dose (50 mg/kg) IP administration[3]
Half-life (Plasma) 10.3 hoursSingle dose (50 mg/kg) IP administration[3]
Administration Orally administrable (formulated in chow)Chronic treatment in a mouse model of tauopathy[1][3]

Mechanism of Action: Inhibition of the cGAS-STING Pathway

This compound functions by directly inhibiting the enzymatic activity of cGAS. In the presence of cytosolic dsDNA, which can originate from pathogens or damaged host cells, cGAS is activated and catalyzes the synthesis of cGAMP from ATP and GTP. cGAMP then binds to the STING protein located on the endoplasmic reticulum, triggering a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes and translocates to the nucleus to induce the transcription of type I interferons and other inflammatory genes. This compound blocks the initial step of this cascade, thereby preventing the downstream inflammatory response.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates This compound This compound This compound->cGAS inhibits TBK1 TBK1 STING->TBK1 recruits & activates IRF3 p-IRF3 TBK1->IRF3 phosphorylates IFN_Genes Type I IFN Genes IRF3->IFN_Genes induces transcription cGAS_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (this compound dilutions, cGAS/DNA mix, ATP/GTP mix) Start->Prepare_Reagents Plate_Setup Add this compound/Vehicle to Plate Prepare_Reagents->Plate_Setup Add_cGAS_DNA Add cGAS/DNA Master Mix Plate_Setup->Add_cGAS_DNA Initiate_Reaction Initiate Reaction with ATP/GTP Mix Add_cGAS_DNA->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify_cGAMP Quantify cGAMP Production Stop_Reaction->Quantify_cGAMP Analyze_Data Data Analysis and IC50 Calculation Quantify_cGAMP->Analyze_Data End End Analyze_Data->End

References

The Initial Investigation of TDI-6570: A cGAS Inhibitor for Tauopathy Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial investigation of TDI-6570, a potent and specific inhibitor of murine cyclic GMP-AMP synthase (cGAS), in the context of tauopathy research. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. This information is intended to serve as a valuable resource for professionals in the fields of neurodegenerative disease research and drug development.

Core Findings and Mechanism of Action

Research has identified the cGAS-STING (Stimulator of Interferon Genes) pathway as a critical mediator of neuroinflammation in tauopathies. Pathogenic tau has been shown to induce the leakage of mitochondrial DNA into the cytosol of microglia.[1] This mislocalized self-DNA is detected by cGAS, which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP, in turn, activates STING, leading to the phosphorylation of TBK1 and the subsequent activation of the transcription factor IRF3. This cascade culminates in the production of type I interferons (IFN-I), which have been demonstrated to suppress the MEF2C (myocyte enhancer factor 2C) transcriptional network in neurons. The downregulation of MEF2C, a key factor in cognitive resilience, contributes to the synaptic and cognitive deficits observed in tauopathy models.[2][3]

This compound has emerged as a key tool compound to probe this pathway. As a potent inhibitor of mouse cGAS, it has been shown to effectively dampen the IFN-I response, preserve synaptic integrity, and mitigate memory loss in the P301S transgenic mouse model of tauopathy.[1][4] Notably, the therapeutic effects of cGAS inhibition with this compound were achieved without altering the overall tau pathology, suggesting a mechanism that enhances neuronal resilience to existing pathology.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial investigation of this compound and the related human cGAS inhibitor, TDI-8246.

Compound Target Assay IC50 Reference
This compoundMouse cGASHT-DNA-induced cGAS activation in BV2 IfnB reporter line1.64 µM[2]
TDI-8246Human cGAScGAS/HT-DNA-catalyzed conversion of ATP and GTP8.123 x 10⁻⁸ M[2]

Table 1: In Vitro Potency of cGAS Inhibitors

Parameter Value Reference
Brain-to-Plasma Ratio1.97[2]
Half-life in Brain12.4 hours[2]
Half-life in Plasma10.3 hours[2]

Table 2: Pharmacokinetic Properties of this compound in Mice

Parameter Condition Observation Reference
In Vitro ToxicityUp to 100 µM in primary neuron, microglia, and astrocyte culturesNo change in cell viability[2]
In Vivo Treatment150 mg/kg body weight in chow dietReduced expression of IFN-stimulated genes in the hippocampi of P301S transgenic mice[2]

Table 3: Toxicity and In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the initial investigation of this compound.

In Vitro cGAS Inhibition Assay (ATP Glo Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mouse cGAS.

Methodology:

  • The inhibitory effects of this compound on mouse cGAS/HT-DNA-catalyzed conversion of ATP and GTP to produce cGAMP were measured.

  • The reaction was carried out in the presence of varying concentrations of this compound (e.g., 0.1 µM to 10 µM).

  • The remaining ATP concentration in the reaction mixtures was quantified using a commercial ATP Glo assay.

  • Data were normalized to a vehicle control (DMSO) and plotted as a dose-response curve to calculate the IC50 value.

Cell-Based cGAS Activity Assay (BV2 IfnB Reporter Line)

Objective: To assess the functional inhibition of the cGAS-STING pathway in a cellular context.

Methodology:

  • A BV2 microglial cell line engineered with an Interferon-beta (IfnB) reporter system was utilized.

  • Cells were treated with herring testes DNA (HT-DNA) to stimulate the cGAS-STING pathway.

  • Dose-dependent inhibition of cGAS activity by this compound was measured by quantifying the reporter gene expression.

  • The IC50 was determined from the resulting dose-response curve.

Cytokine Quantification (MagPix Multiplex ELISA)

Objective: To measure the levels of inflammatory cytokines in cell culture supernatants.

Methodology:

  • Primary mouse microglia were treated with tau fibrils to induce an inflammatory response.

  • Culture medium supernatants were collected after a specified incubation period.

  • The concentrations of CXCL10 and CCL2 were quantified using a MagPix multiplex ELISA system according to the manufacturer's instructions.

In Vivo Tauopathy Mouse Model and this compound Treatment

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of tauopathy.

Methodology:

  • Animal Model: P301S transgenic mice, which express a human tau mutation and develop tau pathology, were used. These mice were crossed with Cgas knockout (Cgas–/–) mice for genetic validation studies.

  • Drug Formulation: this compound was formulated into a standard chow diet at a concentration of 150 mg of drug per kg of diet.

  • Treatment Paradigm: 6- to 7-month-old P301S transgenic and non-transgenic littermate mice were fed the this compound-containing diet or a control diet for 3 months.

  • Outcome Measures: Following the treatment period, mice were subjected to behavioral testing to assess cognitive function, and brain tissue was collected for histological and biochemical analyses, including the expression of interferon-stimulated genes.

Synthesis of this compound

Objective: To produce this compound for research purposes.

Methodology: The synthesis of this compound was performed as previously described. A key modification involved the filtration of intermediates using water and cold methanol to obtain multigram quantities. The purity of the final product was confirmed by liquid chromatography-mass spectrometry (LC-MS) analysis.

Mandatory Visualizations

Signaling Pathway Diagram

TDI6570_Signaling_Pathway cluster_microglia Microglia cluster_neuron Neuron Tau Pathogenic Tau mtDNA Mitochondrial DNA Leakage Tau->mtDNA induces cGAS cGAS mtDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 p-TBK1 STING->TBK1 IRF3 p-IRF3 TBK1->IRF3 IFN Type I Interferon (IFN-I) Production IRF3->IFN drives MEF2C MEF2C Transcriptional Network IFN->MEF2C suppresses Resilience Cognitive Resilience MEF2C->Resilience promotes TDI6570 This compound TDI6570->cGAS

Caption: The cGAS-STING signaling pathway in tauopathy and the inhibitory action of this compound.

Experimental Workflow Diagram

TDI6570_Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Assay1 cGAS Inhibition Assay (ATP Glo) Synthesis->Assay1 Assay2 Cell-Based cGAS Assay (BV2 Reporter) Synthesis->Assay2 Toxicity In Vitro Toxicity (Primary Cultures) Synthesis->Toxicity AnimalModel P301S Tauopathy Mouse Model Treatment This compound Diet (150 mg/kg for 3 months) AnimalModel->Treatment Behavior Cognitive Behavioral Testing Treatment->Behavior Analysis Histological & Biochemical Analysis Treatment->Analysis

Caption: Experimental workflow for the initial investigation of this compound in tauopathy research.

References

Methodological & Application

Application Notes and Protocols for TDI-6570 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-6570 is a potent and specific small-molecule inhibitor of murine cyclic GMP-AMP synthase (cGAS). cGAS is a key cytosolic DNA sensor that, upon activation, triggers the cGAS-STING signaling pathway, leading to the production of type I interferons and other inflammatory cytokines. This pathway is implicated in various physiological and pathological processes, including host defense against pathogens, autoimmune diseases, and neurodegenerative disorders. This compound serves as a critical research tool for investigating the role of the cGAS-STING pathway in mouse models of disease. These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available research.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50BV2 (mouse microglia)1.64 µM[1]
Working ConcentrationIn vitro cellular assays0.01 - 1 µM[2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight296.7 g/mol [2]
Solubility5 mg/mL in DMSO (may require heating to 37°C)[2]
Purity≥ 95% (UHPLC)[2]

Signaling Pathway

The cGAS-STING pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cGAS.[3] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][3] cGAMP then binds to the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum (ER).[1] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-I).[1] The pathway can also lead to the activation of NF-κB, promoting the expression of pro-inflammatory cytokines. This compound specifically inhibits the enzymatic activity of mouse cGAS, thereby blocking the downstream signaling cascade.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes TDI6570 This compound TDI6570->cGAS inhibits STING_ER STING cGAMP->STING_ER binds & activates STING_Golgi Activated STING STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes IFN_Genes Type I IFN Genes pIRF3->IFN_Genes activates transcription

cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol provides a general procedure for treating murine cell lines with this compound to assess its impact on the cGAS-STING pathway.

Materials:

  • Murine cell line (e.g., BV2 microglia, J774-Dual™ macrophages)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • cGAS-STING pathway agonist (e.g., herring testes DNA (HT-DNA), 2'3'-cGAMP)

  • Cell culture plates (e.g., 6-well, 24-well, or 96-well)

  • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)

Procedure:

  • Cell Seeding:

    • Culture the desired murine cell line according to standard protocols. For BV2 cells, use RPMI-1640 medium with 10% FBS.

    • Seed the cells in appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound by dissolving the powder in sterile DMSO. A common stock concentration is 10 mM.

    • Based on its solubility, gentle warming at 37°C may be required for complete dissolution.[2]

    • Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.

  • This compound Treatment:

    • On the day of the experiment, dilute the this compound stock solution to the desired working concentration in complete culture medium. A typical working concentration range is 0.1 µM to 10 µM.

    • Remove the old medium from the cultured cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Pre-incubate the cells with this compound for a period of 1-2 hours in a 37°C, 5% CO2 incubator.

  • Stimulation of the cGAS-STING Pathway:

    • After the pre-incubation period, add the cGAS-STING pathway agonist to the cell culture medium.

      • For dsDNA stimulation, transfect cells with a ligand such as HT-DNA using a suitable transfection reagent.

      • For direct STING activation (to confirm cGAS-specific inhibition), treat cells with 2'3'-cGAMP.

    • Incubate the cells for the desired period, which can range from 6 to 24 hours depending on the downstream assay.

  • Downstream Analysis:

    • Following incubation, collect the cell culture supernatant and/or cell lysates for analysis.

    • ELISA: Analyze the supernatant for the presence of secreted cytokines such as IFN-β, CXCL10, and CCL5.

    • Western Blot: Prepare cell lysates to analyze the phosphorylation status of key signaling proteins like STING, TBK1, and IRF3.

    • RT-qPCR: Isolate RNA from cell lysates to measure the gene expression of type I interferons and interferon-stimulated genes (ISGs).

    • Reporter Assays: For cell lines like J774-Dual™, measure the activity of reporter genes (e.g., SEAP for NF-κB and Lucia luciferase for IRF).

Protocol 2: Western Blot Analysis of STING Pathway Activation

Materials:

  • Treated cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Lyse the cell pellets with lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.

Experimental_Workflow start Start prep_cells Prepare and Seed Murine Cells start->prep_cells prep_reagents Prepare this compound and Agonist Solutions prep_cells->prep_reagents treatment Pre-treat cells with This compound or Vehicle prep_reagents->treatment stimulation Stimulate with cGAS-STING Agonist treatment->stimulation incubation Incubate for 6-24 hours stimulation->incubation collection Collect Supernatant and/or Cell Lysates incubation->collection analysis Downstream Analysis (ELISA, WB, qPCR) collection->analysis end End analysis->end

A typical experimental workflow for assessing this compound activity.

References

Application Notes and Protocols for Oral Administration of TDI-6570 in Mice Studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Oral Administration of TDI-6570 in Mice Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and specific small molecule inhibitor of murine cyclic GMP-AMP synthase (cGAS).[1] The cGAS-STING signaling pathway is a critical component of the innate immune system, detecting cytosolic double-stranded DNA (dsDNA) as a danger signal.[1] Dysregulation of this pathway has been implicated in various neurodegenerative diseases.[1][2][3] this compound offers a valuable tool for in vivo studies in mice to investigate the therapeutic potential of cGAS inhibition. It exhibits high gastrointestinal absorption and good brain permeability, making it suitable for oral administration.[1] This document provides detailed protocols and data for the oral administration of this compound in mice, based on preclinical studies.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and in vitro studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeCell Line/SystemTargetIC50Reference
cGAS activity assayBV2 IfnB reporter lineMouse cGAS1.64 µM[4]
cGAMP production assayCell-free with mouse cGASMouse cGASNot specified[4]

Table 2: Pharmacokinetic Profile of this compound in Mice

Administration RouteDoseMouse StrainTime PointsPeak Concentration (Plasma)Peak Concentration (Brain)Reference
Intraperitoneal (IP)50 mg/kgCD-10.5, 2, 4, 8, 24 hNot specifiedNot specified[4]

Note: Specific concentration values were not available in the provided search results, but the study confirmed brain and plasma concentrations were determined by LC-MS/MS analysis.[4]

Table 3: In Vivo Efficacy of Orally Administered this compound in a Mouse Model of Tauopathy (P301S)

Diet ConcentrationDuration of TreatmentMouse ModelKey FindingsReference
150 mg/kg of diet3 monthsP301S Transgenic MiceRescued synapse loss[4]
300 mg/kg of dietNot specifiedP301S Transgenic MiceNot specified[4]
600 mg/kg of dietNot specifiedP301S Transgenic MiceIncreased LTP magnitude, Downregulated interferon-inducible genes in the hippocampus[4]

Experimental Protocols

Protocol 1: Preparation of this compound Formulated Diet

This protocol is based on the methodology described by Lo et al. (2023).[4]

Objective: To prepare a research diet containing this compound for oral administration to mice.

Materials:

  • This compound (≥95% purity)[1]

  • Standard mouse chow ingredients

  • Sucrose

  • Food-grade dye (for visualization of homogenous mixing)

  • Pellet mill

Procedure:

  • Determine the desired concentration of this compound in the final diet (e.g., 150, 300, or 600 mg of this compound per kg of diet).[4]

  • Accurately weigh all diet ingredients , ensuring the weight is within ±0.5% of the specified amount.[4]

  • Prepare a premix: In a separate container, mix the weighed this compound with a small amount of sucrose and the food-grade dye. The dye aids in visually confirming the homogeneity of the mix.

  • Blending: Slowly add the this compound premix to the bulk of the remaining diet ingredients in a suitable mixer.

  • Mix thoroughly to ensure a homogenous distribution of this compound throughout the feed.

  • Pelletization: Use a pellet mill to form diet pellets of a standard size suitable for mice.

  • Storage: Store the formulated diet in a cool, dry, and dark place to prevent degradation of the compound.

Protocol 2: In Vivo Study of Oral this compound in a Tauopathy Mouse Model

This protocol is a generalized representation based on the study by Lo et al. (2023).[4]

Objective: To evaluate the in vivo efficacy of orally administered this compound in a P301S transgenic mouse model of tauopathy.

Animal Model:

  • P301S transgenic mice and non-transgenic littermate controls.

  • Age of mice at the start of treatment: 6 months.[4]

Dosing and Administration:

  • House the mice in standard conditions with ad libitum access to food and water.

  • Provide the control group with a standard diet and the treatment groups with the this compound formulated diet (e.g., 150 mg/kg of diet).[4]

  • Administer the respective diets for a period of 3 months.[4]

  • Monitor the health and body weight of the mice regularly throughout the study.

Endpoint Analysis (Examples):

  • Behavioral tests: To assess cognitive function.

  • Electrophysiology: To measure long-term potentiation (LTP) in hippocampal slices.[4]

  • Immunofluorescence staining: Of brain tissue to quantify synaptic markers (e.g., PSD-95 for excitatory synapses and vGAT for inhibitory synapses).[4]

  • Gene expression analysis (e.g., RNA-seq): Of hippocampal tissue to measure the expression of interferon-inducible genes.[4]

Visualizations

Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes TDI6570 This compound TDI6570->cGAS inhibits STING STING cGAMP->STING activates pSTING p-STING STING->pSTING translocates & phosphorylates TBK1 TBK1 pSTING->TBK1 recruits & activates IRF3 p-IRF3 TBK1->IRF3 phosphorylates IFN_genes Type I IFN Genes IRF3->IFN_genes activates transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis animal_model P301S Tauopathy Mice (6 months old) control_group Control Diet animal_model->control_group treatment_group This compound Diet (150, 300, 600 mg/kg) animal_model->treatment_group oral_admin Oral Administration (3 months) control_group->oral_admin treatment_group->oral_admin behavior Cognitive Behavioral Tests oral_admin->behavior electrophysiology Electrophysiology (LTP) oral_admin->electrophysiology histology Immunofluorescence (Synaptic Markers) oral_admin->histology genomics RNA Sequencing (IFN Genes) oral_admin->genomics

Caption: Workflow for in vivo studies of oral this compound in a mouse model.

Logical Relationship

Logical_Relationship tauopathy Tauopathy (P301S mice) cgas_activation Microglial cGAS Activation tauopathy->cgas_activation ifn_response Type I IFN Response cgas_activation->ifn_response synapse_loss Synapse Loss & Cognitive Deficits ifn_response->synapse_loss tdi6570 Oral this compound cgas_inhibition cGAS Inhibition tdi6570->cgas_inhibition cgas_inhibition->cgas_activation blocks ifn_reduction Reduced IFN Response cgas_inhibition->ifn_reduction cognitive_rescue Rescue of Synapse Loss & Cognitive Function ifn_reduction->cognitive_rescue

Caption: Logical flow of this compound's therapeutic effect in tauopathy.

References

Application Notes and Protocols for TDI-6570: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of TDI-6570, a potent and specific small molecule inhibitor of murine cyclic GMP-AMP synthase (cGAS). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction to this compound

This compound is a valuable tool for studying the cGAS-STING signaling pathway in mouse models.[1][2] This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of infection or cellular damage.[1] Dysregulation of the cGAS-STING pathway has been implicated in various neurodegenerative diseases.[1][2] this compound offers high gastrointestinal absorption and good brain permeability, making it suitable for both in vitro and in vivo studies in mice.[1] It is important to note that this compound is an inhibitor of mouse cGAS and does not show substantial activity against human cGAS.[1][2]

Physicochemical and Storage Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and preparation.

PropertyValueSource
Synonyms 1-(7-chloro-6-fluoro-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethan-1-one[1]
CAS Number 2287331-29-5[1][3]
Chemical Formula C₁₄H₁₄ClFN₂O₂[1]
Molecular Weight 296.7 g/mol [1]
Purity ≥ 95% (UHPLC)[1]
Appearance Translucent film[1]
Storage (unreconstituted) -20°C[1]
Storage (reconstituted) -20°C for up to 6 months[1][3]

Experimental Protocols

In Vitro Preparation of this compound Stock Solution

For cellular assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (translucent film)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Water bath or incubator set to 37°C

  • Vortex mixer

Protocol:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a stock solution concentration of 5 mg/mL.[1]

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, heat the solution at 37°C for a short period until it becomes clear.[1]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][3] Store the aliquots at -20°C. The reconstituted product is stable for at least 6 months at this temperature.[1]

  • Working Concentration: The typical working concentration for in vitro cellular assays ranges from 0.01 to 1 µM.[1] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

In Vivo Preparation of this compound for Murine Studies

For oral administration in mice, this compound can be formulated into a chow diet.[1]

Materials:

  • This compound

  • Standard rodent chow

  • Sucrose and a non-toxic dye (for visualization of mixing)

  • Appropriate mixing equipment

Protocol:

  • Dose Calculation: Determine the desired dosage of this compound in mg per kg of diet. Published studies have used concentrations of 150, 300, or 600 mg of this compound per kg of diet.[4]

  • Premixing: Create a premix by combining the calculated amount of this compound with a small amount of sucrose and a dye.[4] The dye will help to visually assess the homogeneity of the final mixture.

  • Homogenization: Slowly add the premix to the bulk of the chow ingredients and mix thoroughly until a homogeneous distribution is achieved.[4]

  • Pellet Formation: The final mixture can then be formed into diet pellets.

  • Administration: The formulated chow can be provided to the mice ad libitum.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cGAS-STING signaling pathway targeted by this compound and the general workflow for preparing the compound for experiments.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes and translocates ISGs Interferon-Stimulated Genes (ISGs) pIRF3->ISGs activates transcription TDI6570 This compound TDI6570->cGAS inhibits (mouse)

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

TDI6570_Preparation_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Preparation (Mouse) start_vitro This compound (translucent film) dissolve Dissolve in DMSO (5 mg/mL) start_vitro->dissolve heat Heat to 37°C (if necessary) dissolve->heat aliquot_vitro Aliquot & Store at -20°C heat->aliquot_vitro working_sol Prepare Working Solution (0.01-1 µM) aliquot_vitro->working_sol cellular_assay Cellular Assays working_sol->cellular_assay start_vivo This compound formulate Formulate into Chow Diet start_vivo->formulate oral_admin Oral Administration formulate->oral_admin animal_studies In Vivo Studies oral_admin->animal_studies

Caption: Experimental workflow for the preparation of this compound for in vitro and in vivo studies.

References

Application Notes and Protocols for TDI-6570 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-6570 is a potent and specific small molecule inhibitor of the murine cyclic GMP-AMP synthase (cGAS).[1] cGAS is a key cytosolic DNA sensor that, upon activation, triggers the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other inflammatory cytokines.[1][2] Dysregulation of the cGAS-STING pathway has been implicated in the pathogenesis of various neurodegenerative diseases.[1][3] this compound has demonstrated efficacy in preclinical models, particularly in the context of tauopathy, by mitigating neuroinflammation and protecting against synaptic and cognitive deficits.[3][4][5] These application notes provide a detailed overview of the dosage and treatment schedules for this compound in animal studies based on published preclinical research.

Data Presentation

In Vivo Dosage and Administration of this compound in Mice
Parameter Oral Administration (In-Feed) Intraperitoneal (IP) Injection
Animal Model P301S Tauopathy MiceCD-1 Male Mice (8 weeks old)
Dosage 150, 300, or 600 mg/kg of diet50 mg/kg body weight (single dose)
Formulation Formulated into research diet pelletsSuspension in 0.5% methylcellulose in water with 0.2% Tween 80
Treatment Schedule Ad libitum feeding for 3 monthsSingle administration for pharmacokinetic studies
Study Outcome Chronic treatment rescued synapse loss and cognitive deficits.[4]Pharmacokinetic profiling in plasma and brain tissue.[4]
Reference Lo I, et al. Nat Neurosci. 2023.[4]Lo I, et al. Nat Neurosci. 2023.[4]
Pharmacokinetic Profile of this compound in Mice (50 mg/kg IP)
Time Point (hours) Mean Plasma Concentration (ng/mL) Mean Brain Concentration (ng/g)
0.5 ~1000~100
2 ~400~150
4 ~200~100
8 ~50~50
24 UndetectableUndetectable
Note: Approximate values are extrapolated from graphical data in Lo I, et al. Nat Neurosci. 2023.[4]

Experimental Protocols

Protocol 1: Oral Administration of this compound via Medicated Chow

This protocol is adapted from studies investigating the chronic effects of this compound in a mouse model of tauopathy.[4]

Objective: To achieve sustained systemic exposure to this compound for long-term efficacy studies.

Materials:

  • This compound

  • Standard rodent chow ingredients

  • Pelletizing equipment

  • P301S tauopathy model mice (or other suitable models)

Procedure:

  • Dose Calculation: Determine the desired dosage in mg of this compound per kg of diet. Published studies have used 150, 300, and 600 mg/kg of diet.[4]

  • Diet Formulation:

    • Work with a specialized research diet provider to incorporate this compound into a standard rodent chow formulation.

    • Ensure homogenous mixing of the compound within the chow matrix to guarantee consistent dosing.

  • Acclimation: Acclimate the study animals to the control diet (without this compound) for a designated period before introducing the medicated chow.

  • Treatment:

    • Provide the this compound-containing diet to the treatment groups ad libitum.

    • House the animals under standard vivarium conditions.

    • Monitor food consumption and body weight regularly to assess for any adverse effects.

  • Duration: The treatment duration will depend on the study design. A 3-month treatment period has been shown to be effective in mitigating tauopathy-related phenotypes.[4]

Protocol 2: Intraperitoneal (IP) Injection of this compound for Pharmacokinetic Studies

This protocol is based on a pharmacokinetic study of this compound in mice.[4]

Objective: To determine the pharmacokinetic profile of this compound in plasma and brain tissue following a single IP dose.

Materials:

  • This compound

  • 0.5% Methylcellulose in sterile water

  • 0.2% Tween 80

  • Sonicator or homogenizer

  • CD-1 mice (or other appropriate strain)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue harvesting tools

Procedure:

  • Vehicle Preparation: Prepare the vehicle by dissolving Tween 80 in sterile water to a final concentration of 0.2%, then adding methylcellulose to a final concentration of 0.5%. Mix thoroughly.

  • This compound Suspension Preparation:

    • Weigh the required amount of this compound to achieve a final concentration suitable for a 50 mg/kg dose in a standard injection volume (e.g., 10 mL/kg).

    • Suspend the this compound powder in the prepared vehicle.

    • Use a sonicator or homogenizer to ensure a uniform and fine suspension.

  • Dosing:

    • Administer a single 50 mg/kg dose of the this compound suspension to each mouse via intraperitoneal injection.

  • Sample Collection:

    • At predetermined time points (e.g., 0.5, 2, 4, 8, and 24 hours post-injection), collect blood samples via an appropriate method (e.g., retro-orbital bleed, cardiac puncture) into EDTA-coated tubes.[4]

    • Immediately following blood collection, perform transcardial perfusion with saline to remove blood from the brain.[4]

    • Harvest the brain tissue.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma and brain tissue at -80°C until analysis.

    • Analyze the concentration of this compound in plasma and brain homogenates using a validated bioanalytical method, such as LC-MS/MS.[4]

Mandatory Visualization

Signaling Pathway of cGAS-STING Inhibition by this compound

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes TDI6570 This compound TDI6570->cGAS Inhibits STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces Transcription

Caption: Mechanism of this compound in blocking the cGAS-STING signaling pathway.

Experimental Workflow for Chronic Oral Administration of this compound

TDI6570_Oral_Workflow start Start: P301S Tauopathy Mice diet_prep Prepare Medicated Chow (150, 300, or 600 mg/kg) start->diet_prep acclimation Acclimation to Control Diet diet_prep->acclimation treatment 3-Month Ad Libitum Feeding (Control vs. This compound) acclimation->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring endpoints Endpoint Analysis treatment->endpoints behavior Behavioral Testing (e.g., Cognition) endpoints->behavior histology Immunohistochemistry (e.g., Synaptic markers) endpoints->histology biochem Biochemical Assays endpoints->biochem

Caption: Workflow for a chronic in-feed study of this compound in a tauopathy mouse model.

Experimental Workflow for Intraperitoneal Pharmacokinetic Study of this compound

TDI6570_IP_PK_Workflow start Start: CD-1 Mice suspension_prep Prepare this compound Suspension (50 mg/kg in vehicle) start->suspension_prep dosing Single IP Injection suspension_prep->dosing sample_collection Sample Collection at Time Points (0.5, 2, 4, 8, 24h) dosing->sample_collection blood Blood Collection (Plasma) sample_collection->blood perfusion Transcardial Perfusion sample_collection->perfusion analysis LC-MS/MS Analysis blood->analysis brain Brain Tissue Harvest perfusion->brain brain->analysis pk_profile Determine PK Profile analysis->pk_profile

Caption: Workflow for a pharmacokinetic study of this compound in mice via IP injection.

References

Application Notes and Protocols for Investigating Cytosolic DNA Sensing with TDI-6570

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a key danger signal associated with pathogen infection and cellular damage. Dysregulation of this pathway is implicated in various autoimmune and neurodegenerative diseases. TDI-6570 is a potent and specific small-molecule inhibitor of murine cGAS, the primary sensor of cytosolic dsDNA. Its ability to cross the blood-brain barrier and its oral bioavailability in mice make it an invaluable tool for investigating the role of the cGAS-STING pathway in preclinical models of disease.[1][2] These application notes provide detailed protocols for utilizing this compound to study cytosolic DNA sensing in both in vitro and in vivo settings.

This compound: A Potent and Specific Inhibitor of Murine cGAS

This compound acts by directly inhibiting the enzymatic activity of mouse cGAS, thereby preventing the synthesis of the second messenger cyclic GMP-AMP (cGAMP) and subsequent activation of the STING-mediated type I interferon (IFN) response.[1] Notably, this compound exhibits high specificity for murine cGAS and does not effectively inhibit the human ortholog, making it a specific tool for studies in mouse models.[1]

Physicochemical and Pharmacokinetic Properties of this compound
PropertyValueReference
Chemical Formula C₁₄H₁₄ClFN₂O₂[1]
Molecular Weight 296.7 g/mol [1]
Purity ≥ 95% (UHPLC)[1]
Solubility 5 mg/mL in DMSO (may require heating to 37°C)[1]
In Vitro Working Concentration 0.01 - 1 µM[1]
In Vivo Administration Orally administrable (can be formulated in chow)[1][2]
Brain Permeability High[1]
In Vitro Efficacy of this compound
AssayCell Line/SystemIC₅₀Effect on Cytokine ProductionReference
cGAS activity in BV2 IfnB reporter lineBV2 (murine microglia)1.64 µMDose-dependent inhibition of IFN-β production.[2]
cGAS/HT-DNA-catalyzed cGAMP productionCell-freeNot explicitly stated, but dose-dependent inhibition observed from 0.1 to 10 µM.Not applicable.[2]
Tau-induced cytokine expressionPrimary mouse microgliaNot explicitly stated, but genetic ablation of cGAS abolished cytokine expression, and this compound is used to mimic this effect.Abolishes tau-mediated expression of IFNβ, CXCL10, and CCL5.[2]
Cell ViabilityPrimary mouse neurons, microglia, and astrocytesNo toxicity observed at concentrations up to 100 µM.Not applicable.[2]

Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway and the point of inhibition by this compound.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP catalyzes TDI6570 This compound TDI6570->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING cGAMP->STING_ER binds STING_Golgi STING STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer_nuc p-IRF3 Dimer pIRF3->pIRF3_dimer_nuc dimerizes & translocates IFN_genes Type I IFN Genes (e.g., Ifnb1, Isgs) pIRF3_dimer_nuc->IFN_genes activates transcription in_vitro_workflow cluster_analysis Downstream Analysis A 1. Cell Seeding (e.g., murine macrophages) B 2. Pre-treatment with this compound (various concentrations) A->B C 3. Stimulation (e.g., cytosolic dsDNA transfection) B->C D 4. Incubation C->D E 5. Sample Collection (Supernatant and Cell Lysate) D->E F 6. Downstream Analysis E->F ELISA ELISA for Cytokines (IFN-β, CXCL10, CCL5) F->ELISA WB Western Blot for Pathway Activation (pSTING, pTBK1, pIRF3) F->WB Viability Cell Viability Assay (MTT/MTS) F->Viability in_vivo_workflow cluster_endpoints Endpoint Analysis A 1. Animal Model Selection (e.g., mouse model of neurodegeneration) B 2. This compound Formulation and Administration (e.g., formulated in chow) A->B C 3. Treatment Period B->C D 4. Endpoint Analysis C->D Behavior Behavioral Tests D->Behavior Histo Histology/Immunohistochemistry D->Histo Biochem Biochemical Analysis (ELISA, Western Blot from tissue lysates) D->Biochem

References

Practical Guide to TDI-6570 Application in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

TDI-6570 is a potent and selective small molecule inhibitor of murine cyclic GMP-AMP synthase (cGAS), an enzyme pivotal in the innate immune response to cytosolic double-stranded DNA (dsDNA).[1] In the context of neuroscience, aberrant activation of the cGAS-STING (Stimulator of Interferon Genes) pathway is implicated in the neuroinflammatory processes associated with various neurodegenerative diseases.[1][2] this compound offers a valuable pharmacological tool for investigating the role of cGAS in preclinical mouse models of these conditions. This document provides a practical guide to its application, including its mechanism of action, key quantitative data, and detailed experimental protocols.

This compound exhibits high gastrointestinal absorption and good permeability of the blood-brain barrier, making it suitable for in vivo studies.[1] It can be administered orally, including formulation in a chow diet.[1] Notably, this compound is specific for mouse cGAS and does not efficiently inhibit the human ortholog.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and a related human cGAS inhibitor, TDI-8246, for comparative purposes.

Table 1: In Vitro Potency of cGAS Inhibitors
CompoundTargetAssay TypeIC50 ValueReference
This compoundMouse cGASCell-free (ATP depletion)~30 nM[2]
This compoundMouse cGASCell-based (IFNβ reporter)1.64 µM[2]
TDI-8246Human cGASCell-free (ATP depletion)81.23 nM[2]
Table 2: Pharmacokinetic Properties of this compound in Mice
ParameterValueConditionsReference
Route of AdministrationIntraperitoneal (IP) InjectionSingle dose of 50 mg/kg in C57BL/6 mice[2]
Brain Concentration (Cmax)~1 µM~1 hour post-injection[2]
Plasma Concentration (Cmax)~10 µM~15 minutes post-injection[2]
Brain PenetranceReadily crosses the blood-brain barrierOrally administrable[1]
Oral BioavailabilityHigh gastrointestinal absorptionOrally administrable[1]
Table 3: In Vivo Efficacy of this compound in a P301S Tauopathy Mouse Model
Efficacy EndpointObservationTreatment RegimenReference
Cognitive FunctionRescued deficits in novel object recognition test150 mg/kg in diet for 3 months in 6-month-old mice[2]
Synaptic PlasticityIncreased magnitude of long-term potentiation (LTP)150 mg/kg in diet for 3 months in 6-month-old mice[2]
Synapse IntegrityRescued P301S-dependent synapse loss150 mg/kg in diet for 3 months in 6-month-old mice[2]

Signaling Pathway and Experimental Workflows

cGAS-STING Signaling Pathway and Inhibition by this compound

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes TDI6570 This compound TDI6570->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 dimer pIRF3->pIRF3_dimer dimerizes ISGs Interferon Stimulated Genes pIRF3_dimer->ISGs promotes transcription cluster_nucleus cluster_nucleus pIRF3_dimer->cluster_nucleus InVivo_Workflow start Start: P301S Tauopathy Mice (6 months old) treatment Treatment Groups: 1. Control Diet 2. This compound Diet (150 mg/kg) start->treatment duration Administer Diet for 3 Months treatment->duration behavior Behavioral Testing: Novel Object Recognition duration->behavior electrophysiology Electrophysiology: Long-Term Potentiation (LTP) duration->electrophysiology histology Histology: Synaptic Marker Staining duration->histology analysis Data Analysis: Cognitive Function, Synaptic Plasticity, Synapse Density behavior->analysis electrophysiology->analysis histology->analysis

References

Application Notes and Protocols: TDI-6570 in Models of Sterile Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-6570 is a potent and selective small-molecule inhibitor of the murine cyclic GMP-AMP synthase (cGAS). cGAS is a key cytosolic DNA sensor that plays a critical role in the innate immune system. In the context of sterile inflammation, damage-associated molecular patterns (DAMPs), such as self-DNA released from damaged cells or mitochondria, can aberrantly activate cGAS. This triggers the cGAS-STING (Stimulator of Interferon Genes) signaling pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby driving inflammatory pathogenesis in the absence of infection.[1][2][3][4] this compound offers a powerful tool for investigating the role of the cGAS-STING pathway in various sterile inflammatory diseases and for preclinical evaluation of cGAS inhibition as a therapeutic strategy. These application notes provide a summary of the use of this compound in a well-documented model of neuroinflammation and offer detailed protocols and guidance for its application in other models of sterile inflammation.

Mechanism of Action: The cGAS-STING Pathway

The cGAS-STING pathway is a central signaling cascade in the innate immune response to cytosolic DNA.

  • DNA Sensing by cGAS: In sterile inflammatory conditions, mitochondrial DNA (mtDNA) or nuclear DNA can be released into the cytosol following cellular stress, damage, or death. The cGAS enzyme recognizes and binds to this cytosolic double-stranded DNA (dsDNA).

  • cGAMP Synthesis: Upon binding to dsDNA, cGAS undergoes a conformational change and becomes catalytically active. It synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP) from ATP and GTP.

  • STING Activation: cGAMP binds to the STING protein, which is located on the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus.

  • Downstream Signaling: Activated STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).

  • Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-α and IFN-β). The cGAS-STING pathway can also activate the NF-κB signaling pathway, leading to the production of a broad range of pro-inflammatory cytokines and chemokines.

This compound specifically inhibits the enzymatic activity of mouse cGAS, thereby preventing the synthesis of cGAMP and blocking the entire downstream signaling cascade.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (e.g., from damaged cells) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes TDI6570 This compound TDI6570->cGAS inhibits STING_ER Inactive STING cGAMP->STING_ER activates STING STING TBK1 TBK1 STING->TBK1 recruits and activates NFkB NF-κB Pathway STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Pro_inflammatory_genes Pro-inflammatory Genes NFkB->Pro_inflammatory_genes induces transcription STING_ER->STING translocates to Golgi IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes induces transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Application in a Neuroinflammation Model: Tauopathy

A key application of this compound has been demonstrated in a mouse model of tauopathy, a neurodegenerative disease characterized by the accumulation of pathological tau protein and a significant sterile inflammatory component.

Experimental Model
  • Animal Model: P301S transgenic mice, which express a mutant form of human tau associated with frontotemporal dementia and develop progressive tau pathology and cognitive deficits.

  • Rationale: Pathogenic tau has been shown to activate the cGAS-STING pathway in microglia, in part through the leakage of mitochondrial DNA into the cytosol. This leads to a type I interferon response that contributes to synaptic dysfunction and cognitive decline.

Quantitative Data Summary
ParameterVehicle ControlThis compound TreatedOutcomeReference
In Vitro IC50 (mouse cGAS) -1.64 µMDose-dependent inhibition of cGAS activity[5]
Pharmacokinetics -Brain-to-plasma ratio: 1.97Half-life (brain): 12.4 hHalf-life (plasma): 10.3 hGood brain permeability and exposure[5]
In Vivo Efficacy -Reduced expression of IFN-stimulated genesTarget engagement in the CNS[5]
Synaptic Integrity ReducedPreservedProtection against tau-mediated synaptotoxicity[5]
Cognitive Function ImpairedRestoredAmelioration of behavioral deficits[5]

Detailed Experimental Protocol: In Vivo Administration in P301S Mice

experimental_workflow start Start animal_model P301S Transgenic Mice (6-7 months old) start->animal_model treatment Administer this compound in Chow Diet (e.g., 600 mg/kg of diet) for 3 months animal_model->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral histology Histological Analysis (e.g., Synaptic markers, Microglia activation) behavioral->histology biochemistry Biochemical Analysis (e.g., qPCR for IFN-stimulated genes, Western blot for pathway components) histology->biochemistry end End biochemistry->end

Caption: Experimental workflow for in vivo testing of this compound in a tauopathy mouse model.
  • Animal Model:

    • Use male and female P301S transgenic mice and their non-transgenic littermates as controls.

    • House animals under standard conditions with ad libitum access to food and water.

    • Begin the treatment protocol when the mice are 6-7 months of age, a stage when tau pathology is established.

  • This compound Formulation and Administration:

    • This compound can be formulated into a standard chow diet at various concentrations (e.g., 150, 300, or 600 mg of this compound per kg of diet).

    • Provide the this compound-containing chow or a control diet (without the compound) to the respective groups of mice for a period of 3 months.

    • Monitor food intake and body weight regularly to ensure no adverse effects on general health.

  • Behavioral Assessment (at 9-10 months of age):

    • Perform cognitive testing, such as the Morris water maze, to assess spatial learning and memory.

    • Record and analyze parameters like escape latency, path length, and time spent in the target quadrant.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the mice and perfuse with phosphate-buffered saline (PBS).

    • Dissect the brain and isolate the hippocampus and cortex for further analysis.

    • For RNA analysis: Snap-freeze the tissue in liquid nitrogen and store at -80°C. Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of interferon-stimulated genes (ISGs) such as Ifit1, Isg15, and Cxcl10.

    • For protein analysis: Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors. Perform Western blotting to analyze the levels of synaptic proteins (e.g., synaptophysin, PSD-95) and markers of cGAS-STING pathway activation (e.g., p-TBK1, p-IRF3).

    • For histology: Fix the other hemisphere in 4% paraformaldehyde, cryoprotect in sucrose, and section for immunohistochemical analysis of synaptic density, microglial morphology, and tau pathology.

Potential Applications in Other Sterile Inflammation Models

The role of the cGAS-STING pathway in other sterile inflammatory diseases suggests that this compound could be a valuable research tool in these contexts as well. While specific in vivo studies with this compound are yet to be published for these models, the following sections provide an overview of the rationale and suggested protocols for its use.

Acute Pancreatitis
  • Rationale: During acute pancreatitis, acinar cell death leads to the release of self-DNA, which can activate the cGAS-STING pathway in macrophages, thereby amplifying the inflammatory response and tissue damage.

  • Suggested In Vivo Model: Cerulein- or L-arginine-induced pancreatitis in mice.

  • Proposed Protocol Adaptation:

    • Induction of Pancreatitis: Administer cerulein (e.g., 50 µg/kg intraperitoneally, hourly for 6-10 hours) or L-arginine (e.g., two intraperitoneal injections of 4 g/kg, 1 hour apart) to induce acute pancreatitis.

    • This compound Administration: Pre-treat mice with this compound (e.g., via oral gavage or formulated in a meal) prior to the induction of pancreatitis. Alternatively, administer this compound concurrently with or shortly after the inflammatory insult. Dosing can be guided by the tauopathy study, with adjustments for the acute nature of the model.

    • Outcome Measures:

      • Histological analysis: Assess pancreatic edema, inflammatory cell infiltration, and acinar cell necrosis.

      • Biochemical analysis: Measure serum amylase and lipase levels.

      • Inflammatory markers: Quantify cytokine and chemokine levels (e.g., IL-6, TNF-α, CXCL1) in the pancreas and serum using ELISA or qRT-PCR.

Systemic Lupus Erythematosus (SLE) and Aicardi-Goutières Syndrome (AGS)
  • Rationale: In monogenic interferonopathies like AGS, mutations in genes such as TREX1 lead to the accumulation of cytosolic DNA and chronic activation of the cGAS-STING pathway. In some models of SLE, cGAS-STING activation also contributes to the inflammatory phenotype.

  • Suggested In Vivo Model: Trex1-deficient mice, which develop a severe autoimmune disease that is dependent on cGAS.

  • Proposed Protocol Adaptation:

    • Animal Model: Use Trex1-/- mice.

    • This compound Administration: Administer this compound in the diet, similar to the tauopathy model, starting before or at the onset of disease symptoms.

    • Outcome Measures:

      • Survival: Monitor the lifespan of the mice.

      • Autoantibodies: Measure the levels of anti-nuclear antibodies (ANAs) in the serum.

      • Inflammatory markers: Assess the expression of ISGs in various tissues (e.g., spleen, liver, heart).

      • Histological analysis: Examine inflammatory infiltrates in target organs.

  • Important Note: In some models of SLE (e.g., pristane-induced lupus), cGAS deficiency has been shown to exacerbate disease, suggesting a complex role for this pathway. Therefore, the effects of this compound in these models should be interpreted with caution.

Atherosclerosis
  • Rationale: mtDNA released from damaged cells within atherosclerotic plaques can activate the cGAS-STING pathway in macrophages and endothelial cells, promoting vascular inflammation and plaque progression.

  • Suggested In Vivo Model: Apoe-/- or Ldlr-/- mice fed a high-fat diet (HFD).

  • Proposed Protocol Adaptation:

    • Animal Model: Use Apoe-/- mice.

    • Induction of Atherosclerosis: Feed the mice a HFD for a specified period (e.g., 8-12 weeks).

    • This compound Administration: Administer this compound in the HFD throughout the study period.

    • Outcome Measures:

      • Plaque analysis: Quantify the atherosclerotic lesion area in the aorta.

      • Histological analysis: Assess the composition of the plaques (e.g., macrophage and smooth muscle cell content, lipid deposition).

      • Inflammatory markers: Measure the expression of inflammatory genes in the aorta and in plaque-associated macrophages.

Conclusion

This compound is a valuable and specific tool for studying the involvement of the cGAS-STING pathway in mouse models of sterile inflammation. The detailed protocol for its use in a tauopathy model provides a solid foundation for its application in other disease contexts. By inhibiting the upstream sensor cGAS, this compound allows for a precise interrogation of this signaling cascade and holds promise for the preclinical validation of cGAS as a therapeutic target in a range of sterile inflammatory conditions. Researchers are encouraged to adapt the provided protocols to their specific models and experimental questions, paying close attention to appropriate controls and outcome measures.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TDI-6570 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TDI-6570, a potent and specific inhibitor of murine cyclic GMP-AMP synthase (cGAS), in in vitro assays.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets mouse cGAS, a key sensor of cytosolic double-stranded DNA (dsDNA).[1] Its primary mechanism of action is to block the enzymatic activity of cGAS, thereby preventing the synthesis of cyclic GMP-AMP (cGAMP) from ATP and GTP. This inhibition of cGAMP production subsequently blocks the activation of the STING (stimulator of interferon genes) signaling pathway, leading to a reduction in the production of type I interferons (IFNs) and other inflammatory cytokines.[1][2]

Q2: Is this compound effective against human cGAS?

A2: No, this compound is a potent inhibitor of mouse cGAS but does not efficiently inhibit human cGAS.[1][2] This specificity should be a critical consideration when designing experiments. For studies involving human cells, a different cGAS inhibitor, such as TDI-8246, would be required.

Q3: What is the recommended starting concentration range for this compound in in vitro assays?

A3: A general working concentration range for this compound in in vitro cellular assays is between 0.01 and 1 µM.[1] However, the optimal concentration will be dependent on the specific cell type, the agonist used to stimulate the cGAS-STING pathway, and the experimental endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a translucent film. For use, it should be reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution. The solubility in DMSO is 5 mg/ml, and gentle heating to 37°C may be required for complete dissolution.[1] The reconstituted product is stable for at least six months when stored at -20°C. It is important to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[1]

Q5: What are the expected outcomes of successful this compound inhibition in a cell-based assay?

A5: Successful inhibition of cGAS by this compound in a relevant mouse cell line will result in a dose-dependent decrease in the downstream signaling events of the cGAS-STING pathway. This can be measured by:

  • Reduced production of cGAMP.

  • Decreased phosphorylation of STING and TBK1.

  • Lower expression of interferon-stimulated genes (ISGs) such as Ifnb1, Cxcl10, and Ccl5.

  • Reduced secretion of type I interferons (e.g., IFN-β) and other inflammatory cytokines.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak inhibition of cGAS-STING pathway activation Inhibitor Concentration Too Low: The concentration of this compound may be insufficient to effectively inhibit cGAS in your specific cell type or under your experimental conditions.Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50 in your assay.
Incorrect Cell Type: this compound is specific for mouse cGAS. Ensure you are using a murine cell line. It will not be effective in human cells.Use a mouse cell line known to have a functional cGAS-STING pathway (e.g., L929, bone marrow-derived macrophages, or BV2 microglial cells).[2]
Inefficient Pathway Activation: The stimulus used to activate the cGAS-STING pathway (e.g., transfected dsDNA) may not be potent enough.Optimize the concentration and transfection efficiency of the dsDNA stimulus. Confirm pathway activation in your positive control (no inhibitor) by measuring downstream readouts like IFN-β production or ISG expression.
Inhibitor Instability: The this compound may have degraded due to improper storage or handling.Ensure the reconstituted inhibitor has been stored correctly at -20°C and avoid multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a stock solution for each experiment.
High Cellular Toxicity Observed High Inhibitor Concentration: Although this compound generally shows low toxicity, very high concentrations may induce off-target effects or cellular stress.[1]Lower the concentration of this compound to the minimal effective dose determined from your dose-response curve. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay to monitor toxicity.
DMSO Toxicity: The final concentration of DMSO in the cell culture medium may be too high.Ensure the final DMSO concentration is below 0.5% (v/v) in your assay to minimize solvent-induced cytotoxicity.
Contamination: The cell culture may be contaminated, leading to cell death.Regularly check cell cultures for any signs of contamination.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed cells evenly.
Inaccurate Pipetting: Errors in dispensing this compound or the stimulus can introduce variability.Use calibrated pipettes and perform careful and consistent pipetting.
Edge Effects in Multi-well Plates: Wells on the outer edges of a microplate can be prone to evaporation, leading to altered concentrations and cell stress.Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterCell LineSpeciesValueReference
IC50 Mouse microglial BV2 cellsMurine1.64 µM[2]
IC50 Human macrophage THP-1 dual cellsHuman> 40 µM[2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 296.7 g/mol [1]
Solubility 5 mg/ml in DMSO[1]
Purity ≥ 95% (UHPLC)[1]
Storage of Reconstituted Solution Stable for at least 6 months at -20°C[1]

Experimental Protocols

Protocol 1: In Vitro cGAS Activity Assay (Biochemical)

This assay directly measures the enzymatic activity of cGAS by quantifying the production of cGAMP.

Materials:

  • Recombinant mouse cGAS protein

  • Herring Testes DNA (HT-DNA) or other dsDNA

  • ATP and GTP

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2)

  • This compound stock solution (in DMSO)

  • Method for cGAMP detection (e.g., LC-MS/MS, cGAMP ELISA kit)

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, and GTP.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

  • Initiate the reaction by adding recombinant mouse cGAS protein and dsDNA.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding EDTA.

  • Quantify the amount of cGAMP produced using a suitable detection method.

  • Calculate the percent inhibition of cGAS activity for each this compound concentration relative to the vehicle control.

Protocol 2: Cell-Based cGAS-STING Reporter Assay

This protocol utilizes a reporter cell line to indirectly measure the activation of the cGAS-STING pathway.

Materials:

  • Mouse cell line with a functional cGAS-STING pathway (e.g., L929, RAW 264.7) stably expressing a reporter gene (e.g., luciferase or SEAP) under the control of an IFN-stimulated response element (ISRE).

  • Complete cell culture medium.

  • Transfection reagent for dsDNA.

  • Herring Testes DNA (HT-DNA) or other dsDNA.

  • This compound stock solution (in DMSO).

  • Reporter gene detection reagents (e.g., luciferase substrate, SEAP detection reagent).

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a serial dilution of this compound (and a DMSO vehicle control) for 1-2 hours.

  • Transfect the cells with dsDNA to stimulate the cGAS-STING pathway. Include a mock-transfected control.

  • Incubate the cells for a specified period (e.g., 18-24 hours).

  • Measure the reporter gene activity according to the manufacturer's instructions.

  • Normalize the reporter activity to cell viability if necessary.

  • Determine the IC50 of this compound by plotting the dose-response curve.

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes TDI6570 This compound TDI6570->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 ISG Interferon-Stimulated Genes (ISGs) pIRF3->ISG induces transcription IFN Type I Interferons (e.g., IFN-β) IFN->ISG amplifies response (autocrine/paracrine)

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis seed_cells Seed mouse cells in 96-well plate prepare_inhibitor Prepare serial dilutions of this compound in DMSO pretreat Pre-treat cells with This compound or DMSO prepare_inhibitor->pretreat stimulate Stimulate with transfected dsDNA pretreat->stimulate incubate Incubate for 18-24 hours stimulate->incubate measure_readout Measure downstream readout (e.g., Luciferase, ELISA, RT-qPCR) incubate->measure_readout analyze_data Analyze data and determine IC50 measure_readout->analyze_data

Caption: General experimental workflow for testing this compound in a cell-based assay.

References

refining TDI-6570 treatment protocols for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TDI-6570 in long-term studies. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor of the murine cytosolic double-stranded DNA (dsDNA) sensor, cyclic GMP-AMP synthase (cGAS).[1] It is a potent tool for studying the role of the cGAS-STING pathway in mouse models of disease, particularly in neurodegenerative conditions.[1][2]

Q2: What is the mechanism of action of this compound?

A2: this compound inhibits the enzymatic activity of mouse cGAS. In response to cytosolic dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to and activates the stimulator of interferon genes (STING), leading to a downstream signaling cascade that results in the production of type I interferons (IFNs) and other inflammatory cytokines.[2][3] By inhibiting cGAS, this compound blocks the production of cGAMP and the subsequent activation of this inflammatory pathway.

Q3: Is this compound suitable for use in human cell lines or human studies?

A3: No, this compound is a potent inhibitor of mouse cGAS but does not efficiently inhibit human cGAS.[1][2] Therefore, it is intended for research use in mouse models and murine cell lines only. For studies involving human cells, alternative inhibitors targeting human cGAS should be considered.[2]

Q4: What are the recommended in vitro working concentrations for this compound?

A4: The effective in vitro working concentration of this compound can vary depending on the cell type and experimental conditions. A typical starting range is 0.01 - 1 µM.[1] For example, in mouse microglial BV2 cells, the IC50 for inhibiting cGAS-dependent IFN induction is approximately 1.64 µM.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.

Q5: How should this compound be prepared and stored?

A5: this compound is soluble in DMSO, with a solubility of up to 5 mg/mL, and may require warming to 37°C for complete dissolution.[1] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[4] To maintain stability, it is advisable to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no inhibitory effect in vitro 1. Inactive Compound: Improper storage or handling may have led to degradation. 2. Suboptimal Concentration: The concentration used may be too low for the specific cell line or stimulus. 3. Cell Line Specificity: The cell line may not have an active cGAS-STING pathway. 4. Human Cell Line: this compound is not effective against human cGAS.[1][2]1. Compound Integrity: Prepare fresh dilutions from a new stock solution. Ensure proper storage conditions were maintained. 2. Dose-Response: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup. 3. Pathway Activity: Confirm cGAS and STING expression and pathway inducibility in your cell line using a positive control (e.g., transfection with dsDNA). 4. Correct Model System: Ensure you are using a murine cell line.
Precipitation of this compound in cell culture media 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous media. 2. Low Temperature: Media stored at lower temperatures can reduce solubility.1. Dilution Method: Prepare a high-concentration stock in DMSO and then dilute it stepwise into your culture media, ensuring thorough mixing at each step. Avoid direct addition of a large volume of DMSO stock to the media. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent toxicity. 2. Pre-warming: Warm the culture media to 37°C before adding the this compound solution.
Variability in in vivo study results 1. Inconsistent Drug Delivery: Uneven mixing of this compound in the chow or variable food intake by the animals. 2. Pharmacokinetics: this compound is reported to be quickly metabolized, which could lead to fluctuating exposure levels.[2] 3. Animal-to-Animal Variation: Biological variability among animals can influence drug response.1. Homogeneous Diet Preparation: Ensure the chow containing this compound is prepared by a reputable provider to guarantee homogeneous mixing.[5] Monitor food intake to ensure consistent dosing. 2. Dosing Regimen: Consider the pharmacokinetic properties of the compound when designing the dosing schedule. For compounds with rapid metabolism, more frequent administration or a continuous delivery method might be necessary. 3. Group Size and Randomization: Use a sufficient number of animals per group and proper randomization to account for biological variability.
Observed off-target effects 1. Non-specific Binding: At high concentrations, small molecule inhibitors can bind to unintended targets. 2. Pathway Crosstalk: Inhibition of the cGAS-STING pathway may have unforeseen effects on other signaling pathways.1. Use Minimal Effective Concentration: Use the lowest concentration of this compound that achieves the desired level of cGAS inhibition to minimize the risk of off-target effects. 2. Control Experiments: Include appropriate controls in your experiments, such as a vehicle control and potentially a structurally related but inactive compound, to help distinguish between on-target and off-target effects. 3. Orthogonal Approaches: Confirm key findings using a complementary approach, such as genetic knockout or knockdown of cGAS, to validate that the observed phenotype is due to cGAS inhibition.

Experimental Protocols & Data

Summary of this compound Properties and Dosing
Parameter Value Reference
Target Mouse Cyclic GMP-AMP Synthase (cGAS)[1]
IC50 (mouse cGAS) 0.138 µM[4]
Solubility 5 mg/mL in DMSO[1]
In Vitro Working Concentration 0.01 - 1 µM[1]
In Vivo Administration Route Orally administrable (can be formulated in chow)[1][5]
Recommended In Vivo Diet Formulation 150, 300, or 600 mg of drug per kg of diet[5]
Storage (Stock Solution) -20°C (1 month) or -80°C (6 months)[4]
Detailed Methodology: In Vivo Administration via Chow Diet

For long-term studies in mice, formulating this compound into the diet is an effective method for continuous oral administration.[1][5]

  • Diet Preparation:

    • Partner with a commercial research diet provider to prepare pellets containing this compound at the desired concentration (e.g., 150, 300, or 600 mg/kg of diet).[5]

    • A small amount of a dye can be mixed with the drug and sucrose to visually confirm homogeneous mixing within the diet.[5]

    • Control diet pellets should be prepared in the same manner without the addition of this compound.[5]

  • Acclimation:

    • Before starting the treatment, acclimate the mice to the control diet for a period of at least one week to ensure they accept the food source.

  • Treatment and Monitoring:

    • Provide the this compound-containing or control diet ad libitum.

    • Monitor food and water intake, as well as the body weight of the animals regularly (e.g., weekly) to ensure there are no adverse effects on their general health and to estimate the daily dose of the compound consumed.

    • Store the diet pellets according to the manufacturer's instructions, typically in a cool, dry place, and use them before the expiration date.[5]

Visualizations

cGAS-STING Signaling Pathway and Inhibition by this compound

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er ER / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes TDI6570 This compound TDI6570->cGAS Inhibits STING STING cGAMP->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes Induces Transcription cluster_nucleus cluster_nucleus

Caption: Inhibition of the cGAS-STING pathway by this compound.

Experimental Workflow for a Long-Term In Vivo Study

LongTerm_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Animal Model Selection (e.g., Tauopathy mouse model) B Randomization into Groups (Control vs. This compound) A->B C Acclimation to Control Diet B->C D Chronic Administration of This compound in Chow C->D E Regular Monitoring (Body Weight, Food Intake) D->E F Behavioral Testing (e.g., Cognitive Assays) E->F G Tissue Collection (e.g., Brain, Blood) F->G H Biochemical Analysis (e.g., Western Blot for pTBK1) G->H I Gene Expression Analysis (e.g., qPCR for IFN-stimulated genes) G->I J Histological Analysis (e.g., Immunohistochemistry) G->J

References

addressing off-target effects of TDI-6570 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TDI-6570. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and addressing potential experimental challenges, with a focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and specific small molecule inhibitor of mouse cyclic GMP-AMP synthase (cGAS).[1] It functions by blocking the enzymatic activity of cGAS, thereby preventing the synthesis of cyclic GMP-AMP (cGAMP) from ATP and GTP in response to cytosolic double-stranded DNA (dsDNA).[2][3] This inhibition prevents the activation of the downstream STING pathway and subsequent production of type I interferons (IFNs) and other inflammatory cytokines.[2][3]

Q2: Is this compound effective against human cGAS? A2: No, this compound is highly specific for mouse cGAS and is significantly less potent against human cGAS.[4] For experiments involving human cells or tissues, a human-specific cGAS inhibitor, such as TDI-8246, is recommended.[5]

Q3: What are the known off-target effects of this compound? A3: Currently, there is limited published data detailing specific off-target effects for this compound. Studies have reported no substantial toxicity even at high concentrations in vivo.[1] However, like any small molecule inhibitor, off-target activity is a possibility, especially at high concentrations.[6][7] Potential off-target effects could theoretically involve other nucleotide-binding proteins or enzymes. It is crucial to use the lowest effective concentration and include appropriate controls to validate that the observed phenotype is due to cGAS inhibition.

Q4: What is the recommended working concentration for this compound in cell culture? A4: The effective concentration for in vitro cellular assays typically ranges from 0.01 to 1 µM.[1] The optimal concentration is dependent on the cell type and the method used to stimulate the cGAS-STING pathway. It is always recommended to perform a dose-response experiment to determine the minimal concentration required to achieve the desired level of cGAS inhibition in your specific experimental system.

Q5: How should I prepare and store this compound? A5: this compound can be dissolved in DMSO to create a stock solution, for example, at 5 mg/ml.[1] The product may require gentle heating (e.g., at 37°C) for complete dissolution.[1] Store the DMSO stock solution at -20°C or -80°C. For working solutions, dilute the stock in your cell culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

This guide addresses common issues that may be misinterpreted as off-target effects and provides steps to diagnose and resolve them.

Observed Problem Potential Cause Recommended Action
Unexpected Cell Toxicity or Reduced Viability 1. High Inhibitor Concentration: this compound concentration may be too high for the specific cell line. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells. 3. On-Target Effect: Inhibition of basal cGAS-STING signaling may be detrimental to certain cell types under specific conditions.1. Perform a Dose-Response Curve: Determine the IC50 for cGAS inhibition and a TC50 (Toxic Concentration, 50%) for cytotoxicity using an assay like MTT or CellTiter-Glo. Select a concentration that maximizes inhibition while minimizing toxicity. 2. Check Solvent Concentration: Ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is below the toxic threshold for your cells (typically <0.5%). 3. Use a Rescue Experiment: If possible, add exogenous cGAMP downstream of cGAS to see if it rescues the phenotype. This can help confirm the effect is due to on-target pathway inhibition.
Inconsistent or No Inhibition of Downstream Signaling (e.g., IFN-β levels) 1. Poor Compound Solubility: this compound may have precipitated out of the solution. 2. Inactive Compound: The compound may have degraded due to improper storage or handling. 3. Ineffective Pathway Activation: The stimulus used to activate the cGAS-STING pathway (e.g., transfected dsDNA) is not working efficiently. 4. Cell Line Specificity: The cell line may not have a functional cGAS-STING pathway or may be using a different DNA sensing pathway.1. Ensure Complete Dissolution: When preparing working solutions, ensure the compound is fully dissolved. Gentle warming may be necessary.[1] 2. Use Fresh Aliquots: Use a fresh aliquot of the inhibitor from a properly stored stock. 3. Confirm Pathway Activation: Include a positive control (stimulus without inhibitor) to confirm robust pathway activation. Measure cGAMP levels directly if possible. 4. Validate Pathway Components: Confirm the expression of cGAS, STING, and IRF3 in your cell line via Western blot or qPCR.
Observed Phenotype Does Not Match Genetic Knockout/Knockdown of cGAS 1. Incomplete Inhibition: The concentration of this compound may be insufficient to achieve complete inhibition, leading to a weaker phenotype than a genetic null. 2. True Off-Target Effect: The inhibitor may be interacting with other cellular targets, causing a different phenotype.[8][9] 3. Compensatory Mechanisms: Pharmacological inhibition may induce different compensatory responses compared to long-term genetic ablation.1. Increase Inhibitor Concentration: Titrate the inhibitor to higher, non-toxic concentrations to see if the phenotype becomes more aligned with the genetic knockout. 2. Test Structural Analogs: Use a structurally related but inactive analog of this compound as a negative control. An observed effect with the active compound but not the inactive one strengthens the case for on-target action. 3. Orthogonal Validation: Confirm key findings by using an alternative method to block the pathway, such as siRNA/shRNA knockdown of cGAS or STING.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and related compounds.

Table 1: In Vitro Inhibitory Activity of cGAS Inhibitors

CompoundTargetAssay TypeIC50 ValueReference
This compound Mouse cGAScGAMP Production (ATP Glo)~1.64 µM (in BV2 cells)[6]
TDI-8246 Human cGAScGAMP Production (ATP Glo)81.23 nM (cell-free)[6]

Visualizations

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er ER / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (viral, mitochondrial, or self-DNA) cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes TDI6570 This compound TDI6570->cGAS Inhibits (mouse) ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits IRF3_dimer p-IRF3 Dimer STING->IRF3_dimer Recruits IRF3 TBK1->STING Phosphorylates TBK1->IRF3_dimer Phosphorylates IRF3 IFN_genes Type I IFN Genes (e.g., IFN-β) IRF3_dimer->IFN_genes Induces Transcription Off_Target_Workflow start Unexpected Phenotype Observed with this compound confirm_on_target 1. Confirm On-Target Engagement (Measure cGAMP or p-TBK1/p-IRF3) start->confirm_on_target dose_response 2. Perform Dose-Response (Find lowest effective concentration) confirm_on_target->dose_response cytotoxicity 3. Assess Cytotoxicity (e.g., MTT Assay) dose_response->cytotoxicity negative_control 4. Use Controls (Inactive analog or genetic knockout) cytotoxicity->negative_control profiling 5. Off-Target Profiling (Optional) (e.g., Kinome scan, proteomic analysis) negative_control->profiling conclusion Conclusion: Phenotype is likely on-target, off-target, or artifact profiling->conclusion

References

Technical Support Center: Optimization of TDI-6570 to Reduce Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of TDI-6570, a specific inhibitor of murine cyclic GMP-AMP synthase (cGAS), to ensure experimental reproducibility and reliability.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that specifically targets mouse cGAS, a key sensor of cytosolic double-stranded DNA (dsDNA).[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This compound blocks the synthesis of cGAMP, thereby inhibiting the downstream inflammatory signaling cascade.

2. What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO at a concentration of 5 mg/mL, and heating to 37°C may be required for complete dissolution.[1] For long-term storage, the reconstituted product is stable for at least six months at -20°C.[1] To maintain compound integrity, it is crucial to avoid repeated freeze-thaw cycles.[1]

3. Is this compound active against human cGAS?

No, this compound is a potent inhibitor of mouse cGAS but does not efficiently inhibit human cGAS.[1] This specificity is an important consideration when designing experiments and translating findings from murine models to human systems. For studies involving human cells or proteins, alternative cGAS inhibitors with activity against the human ortholog should be used.

4. Can this compound be used for in vivo studies?

Yes, this compound is suitable for in vivo administration in mice and has been shown to have high gastrointestinal absorption and good brain permeability.[1] It can be formulated into a chow diet for oral administration.[1] Studies have demonstrated that even at high concentrations, this compound does not exhibit substantial toxicity in vivo.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions to minimize variability.

In Vitro Cell-Based Assays

Issue 1: High Variability in Reporter Gene Assays (e.g., IFN-β promoter-luciferase)

  • Potential Cause: Inconsistent this compound concentration due to improper dissolution or precipitation in culture media.

  • Solution:

    • Ensure complete dissolution of this compound in DMSO by warming to 37°C if necessary before preparing working solutions.[1]

    • Prepare fresh dilutions of this compound in culture media for each experiment.

    • When diluting the DMSO stock in aqueous media, vortex or mix thoroughly to prevent precipitation.

    • Perform a dose-response curve in your specific cell line to determine the optimal, non-toxic working concentration. The typical working concentration ranges from 0.01 to 1 µM.[1]

  • Potential Cause: Variability in cell health, density, or passage number.

  • Solution:

    • Use cells within a consistent and low passage number range.

    • Ensure uniform cell seeding density across all wells of your assay plate.

    • Visually inspect cells for any signs of stress or contamination before and during the experiment.

  • Potential Cause: Inconsistent stimulation with a cGAS agonist (e.g., dsDNA).

  • Solution:

    • Ensure the quality and concentration of the dsDNA used for stimulation are consistent across experiments.

    • Optimize the transfection method for dsDNA delivery to achieve consistent intracellular concentrations.

Issue 2: Unexpected Cellular Toxicity

  • Potential Cause: High concentration of DMSO in the final culture medium.

  • Solution:

    • Ensure the final concentration of DMSO in the cell culture medium is below a cytotoxic level, typically less than 0.5%.

  • Potential Cause: Off-target effects at high concentrations of this compound.

  • Solution:

    • Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound in your specific cell line.

    • Always include a vehicle control (DMSO) to differentiate between compound- and solvent-induced toxicity.

In Vivo Studies

Issue 3: Inconsistent Pharmacodynamic Effects in Animal Models

  • Potential Cause: Variability in drug formulation and administration.

  • Solution:

    • When formulating this compound into a chow diet, ensure homogenous mixing to provide a consistent dose to all animals.[1]

    • Monitor food intake to ensure that differences in consumption do not lead to variable drug exposure.

    • If administering via oral gavage, ensure accurate and consistent dosing for each animal.

  • Potential Cause: Biological variability between animals.

  • Solution:

    • Use age- and sex-matched animals for all experimental groups.

    • Increase the number of animals per group to enhance statistical power and account for individual variations.

    • Randomize animals into treatment groups to minimize bias.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of this compound

PropertyValueReference
Molecular Weight296.7 g/mol [1]
Chemical FormulaC₁₄H₁₄ClFN₂O₂[1]
Purity≥ 95% (UHPLC)[1]
Solubility5 mg/mL in DMSO[1]
Recommended In Vitro Working Concentration0.01 - 1 µM[1]
Storage of Reconstituted ProductStable for at least 6 months at -20°C[1]

Experimental Protocols

Protocol 1: General In Vitro cGAS Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on cGAS in a cell-based reporter assay.

  • Cell Seeding: Plate a murine cell line expressing an IFN-β promoter-driven reporter gene (e.g., luciferase) in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Pre-treat the cells with the serially diluted this compound or vehicle control (DMSO) for 1-2 hours.

  • Stimulation: Transfect the cells with a cGAS agonist, such as dsDNA, to induce the cGAS-STING pathway.

  • Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for reporter gene expression.

  • Measurement: Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to a control (e.g., untreated or vehicle-treated cells) and plot the results as a function of this compound concentration to determine the IC₅₀ value.

Mandatory Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes TDI6570 This compound TDI6570->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates pSTING p-STING STING->pSTING translocates & phosphorylates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pSTING->TBK1 recruits pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes activates transcription experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed murine cells in 96-well plate compound_prep 2. Prepare serial dilutions of this compound treatment 3. Pre-treat cells with this compound/vehicle compound_prep->treatment stimulation 4. Stimulate with dsDNA to activate cGAS treatment->stimulation incubation 5. Incubate for reporter gene expression stimulation->incubation measurement 6. Measure reporter gene activity incubation->measurement data_analysis 7. Normalize data and determine IC50 measurement->data_analysis

References

troubleshooting unexpected results with TDI-6570 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TDI-6570, a potent and specific inhibitor of mouse cyclic GMP-AMP synthase (cGAS).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that specifically targets and inhibits the enzymatic activity of mouse cGAS.[1] cGAS is a key sensor of cytosolic double-stranded DNA (dsDNA) that, upon activation, triggers the cGAS-STING signaling pathway, leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[1][2][3] By inhibiting cGAS, this compound blocks this downstream signaling cascade.

Q2: Is this compound active against human cGAS?

A2: No, this compound is a potent inhibitor of mouse cGAS but does not efficiently inhibit human cGAS.[1] For research involving human cells or tissues, alternative inhibitors with activity against human cGAS, such as this compound analogs or other specific human cGAS inhibitors, should be used.[2]

Q3: What are the recommended in vitro and in vivo applications for this compound?

A3: this compound is suitable for in vitro studies using murine cell lines and in vivo studies in mouse models.[1] It has been successfully used in a mouse model of tauopathy to investigate the role of the cGAS-STING pathway in neurodegenerative disease.[1][4] The compound exhibits good oral bioavailability and brain permeability in mice.[1]

Q4: Has any toxicity been observed with this compound treatment?

A4: Studies have shown that even at high concentrations, this compound does not exhibit substantial toxicity in vivo in mice.[1]

Troubleshooting Guide

Issue 1: No observable effect of this compound on downstream signaling (e.g., no reduction in IFN-β production).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Species Specificity Confirm that your experimental system is of murine origin (e.g., mouse cell lines, primary mouse cells, or a mouse model). This compound is not effective against human cGAS.[1]
Incorrect Dosage Verify the concentration of this compound used. An IC50 of 1.64 µM has been reported for inhibiting cGAS activity in the BV2 IfnB reporter cell line in response to HT-DNA.[4] For in vivo studies, consult relevant literature for appropriate dosing regimens.[4]
Compound Integrity Ensure the proper storage and handling of the this compound compound to maintain its stability and activity.
Assay Sensitivity Confirm that your downstream assay is sensitive enough to detect changes in the cGAS-STING pathway. Consider using a positive control (e.g., a known activator of the pathway) and a negative control.
Cellular Health Assess the viability and health of your cells. Unhealthy cells may not respond appropriately to stimuli or inhibitors.

Troubleshooting Workflow for No Observable Effect

G start Start: No effect observed species Is the experimental system murine? start->species dosage Is the this compound concentration appropriate? species->dosage Yes human_system Use a human-specific cGAS inhibitor species->human_system No integrity Was the compound stored and handled correctly? dosage->integrity Yes adjust_dose Adjust concentration based on literature/dose-response curve dosage->adjust_dose No assay Is the downstream assay validated and sensitive? integrity->assay Yes new_compound Use a fresh aliquot of this compound integrity->new_compound No optimize_assay Optimize or change the detection method assay->optimize_assay No success Problem Resolved assay->success Yes

Troubleshooting logic for lack of this compound effect.

Issue 2: Unexpected increase in inflammatory markers post-treatment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Off-Target Effects (unlikely but possible) While this compound is reported to be specific, consider the possibility of off-target effects in your specific experimental system.[1] Perform control experiments without the cGAS activator to see if this compound alone induces an inflammatory response.
Contamination Ensure that the this compound solution and cell culture reagents are free from contaminants like endotoxin (LPS) that can activate parallel inflammatory pathways (e.g., TLR4 signaling).
Complex Biological Interactions The cGAS-STING pathway can crosstalk with other signaling pathways.[2] Inhibition of this pathway might lead to compensatory activation of other pro-inflammatory pathways in certain contexts. A broader analysis of signaling pathways may be necessary.
Issue 3: Inconsistent results between experimental replicates.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Pipetting Inaccuracy Ensure accurate and consistent pipetting of this compound and other reagents.
Cell Plating Density Maintain consistent cell seeding density across all wells and plates, as this can influence cellular responses.
Treatment Timing Apply the this compound treatment for a consistent duration across all replicates.
Reagent Variability Use the same batch of this compound and other key reagents for all experiments within a set to minimize variability.

Experimental Protocols

Protocol 1: In Vitro Inhibition of cGAS in Murine Macrophages

  • Cell Culture: Plate murine macrophages (e.g., J774 or primary bone marrow-derived macrophages) at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 0.1 - 10 µM) or vehicle control for 1-2 hours.

  • Stimulation: Transfect the cells with a cGAS activator, such as herring testes DNA (HT-DNA), to stimulate the cGAS-STING pathway.

  • Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for the production of downstream signaling molecules.

  • Analysis: Collect the cell culture supernatant to measure the levels of IFN-β or other cytokines (e.g., CXCL10, CCL5) by ELISA or a multiplex immunoassay. Alternatively, lyse the cells to analyze protein phosphorylation (e.g., p-TBK1, p-IRF3) by Western blot or gene expression by qRT-PCR.

Signaling Pathway

The cGAS-STING Signaling Pathway and the Action of this compound

Cytosolic dsDNA, originating from pathogens or cellular damage, is detected by cGAS.[2] This binding activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to the adaptor protein STING on the endoplasmic reticulum, leading to its activation.[3] Activated STING translocates and recruits the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[2][3] Phosphorylated IRF3 dimerizes and moves to the nucleus to induce the expression of type I interferons and other inflammatory genes.[2][3] this compound acts at the beginning of this cascade by inhibiting the enzymatic activity of mouse cGAS.

G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_translocation Translocation cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS Mouse cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes TDI6570 This compound TDI6570->cGAS Inhibits STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes Induces Transcription

cGAS-STING pathway and this compound inhibition point.

References

best practices for long-term storage and stability of TDI-6570

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of the small molecule inhibitor TDI-6570. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A: For optimal stability, lyophilized this compound should be stored at -20°C, protected from light and moisture.[1][2] Under these conditions, the compound is expected to be stable for up to three years.[1] Once reconstituted, stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[1]

Q2: How should I reconstitute lyophilized this compound?

A: Before opening, centrifuge the vial to ensure all powder is at the bottom.[1][3] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[4] Reconstitute the compound using a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[5][6] For detailed steps, refer to the Experimental Protocols section.

Q3: What is the recommended solvent for reconstituting this compound?

A: Anhydrous DMSO is the recommended solvent for creating high-concentration stock solutions of this compound.[7] Ensure the final concentration of DMSO in your experimental medium is low (typically less than 0.5%) to avoid solvent-induced toxicity.[5]

Q4: How can I avoid repeated freeze-thaw cycles of my this compound stock solution?

A: After initial reconstitution, it is crucial to aliquot the stock solution into smaller, single-use volumes.[1] This practice ensures that the main stock is not repeatedly subjected to temperature changes that can degrade the compound. Store these aliquots at -80°C for long-term use.[1]

Q5: Is this compound sensitive to light?

A: Yes, small molecule inhibitors can be sensitive to light.[2] It is recommended to store both the lyophilized powder and reconstituted solutions of this compound protected from light. Use amber vials or wrap vials in foil for added protection.[2][8]

Troubleshooting Guide

Issue 1: I observe precipitation of this compound in my cell culture medium.

  • Possible Cause: The aqueous solubility of this compound may be limited, or the concentration of the compound exceeds its solubility limit in the medium.[5]

  • Troubleshooting Steps:

    • Verify Solvent Concentration: Ensure the final concentration of the organic solvent (e..g., DMSO) in your cell culture medium is below 0.5% to prevent it from affecting compound solubility and cell health.[5]

    • Sonication: Briefly sonicate the stock solution before further dilution to aid in the dissolution of any microscopic precipitates.[5]

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal working concentration that does not lead to precipitation.[9]

Issue 2: My experimental results with this compound are inconsistent.

  • Possible Cause: Inconsistency can arise from compound degradation due to improper storage, handling, or multiple freeze-thaw cycles.[1][6]

  • Troubleshooting Steps:

    • Use Fresh Aliquots: Always use a fresh aliquot of the this compound stock solution for your experiments to avoid using a solution that may have degraded from repeated temperature changes.[1]

    • Verify Compound Integrity: If you suspect degradation, assess the purity of your stock solution using an analytical method like HPLC (see Experimental Protocols).

    • Standardize Protocols: Ensure that your experimental setup, including incubation times and cell densities, is consistent across all experiments.

Issue 3: I am observing unexpected or off-target effects in my cellular assays.

  • Possible Cause: The concentration of this compound being used may be too high, leading to interactions with unintended cellular targets.[9][10]

  • Troubleshooting Steps:

    • Lower the Concentration: Use the minimal concentration of this compound required to achieve the desired on-target effect. This minimizes the risk of engaging lower-affinity off-target proteins.[10]

    • Perform Dose-Response Analysis: A clear dose-dependent effect that correlates with the known IC50 for the primary target suggests on-target activity. Off-target effects often appear at higher concentrations.[9][10]

    • Use a Secondary Inhibitor: If possible, treat cells with a structurally different inhibitor that targets the same protein. If the observed phenotype is the same, it is more likely to be an on-target effect.[10]

Data Presentation

Table 1: Long-Term Stability of Lyophilized this compound

Storage ConditionTime Point (Months)Purity (%)
-20°C, Protected from Light 099.8
1299.7
2499.5
3699.3
4°C, Protected from Light 099.8
1298.1
2496.5
25°C / 60% RH, Exposed to Light 099.8
395.2
691.5

RH = Relative Humidity. Purity was assessed by HPLC.

Table 2: Stability of Reconstituted this compound in DMSO (10 mM Stock)

Storage ConditionTime PointPurity (%)
-80°C 0 Months99.8
6 Months99.6
-20°C 0 Months99.8
1 Month99.1
6 Months97.4
4°C 0 Hours99.8
24 Hours98.9
72 Hours97.0

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening.[11]

  • Centrifuge: Briefly centrifuge the vial to ensure the powder is collected at the bottom.[3][11]

  • Add Solvent: Using a calibrated pipette, add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve: Gently agitate the vial for 15-30 minutes at room temperature until the powder is completely dissolved. Avoid vigorous shaking.[11] If necessary, brief sonication can be used to aid dissolution.[5]

  • Aliquot and Store: Dispense the stock solution into single-use aliquots in tightly sealed vials and store at -80°C.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity and stability of this compound.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Dilute a small amount of the this compound stock solution in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Gradient Elution:

    • Start with 95% Mobile Phase A and 5% Mobile Phase B.

    • Ramp to 95% Mobile Phase B over 20 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate the peak areas from the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Visualizations

G cluster_storage Long-Term Storage Workflow Receive Receive Lyophilized this compound StorePowder Store at -20°C Protected from Light Receive->StorePowder Reconstitute Reconstitute in DMSO StorePowder->Reconstitute For Experiment Aliquot Aliquot into Single-Use Volumes Reconstitute->Aliquot StoreSolution Store Aliquots at -80°C Aliquot->StoreSolution

Caption: Recommended workflow for the long-term storage and handling of this compound.

G cluster_troubleshooting Troubleshooting Inconsistent Results Start Inconsistent Experimental Results Observed CheckHandling Review Storage and Handling Procedures Start->CheckHandling CheckFreezeThaw Were Multiple Freeze-Thaw Cycles Avoided? CheckHandling->CheckFreezeThaw UseNewAliquot Use a Fresh Aliquot from -80°C Storage CheckFreezeThaw->UseNewAliquot No CheckPurity Assess Compound Purity via HPLC CheckFreezeThaw->CheckPurity Yes End Problem Resolved UseNewAliquot->End Degraded Compound is Degraded. Prepare Fresh Stock. CheckPurity->Degraded No (<95% Purity) Pure Compound is Pure. Review Experimental Protocol. CheckPurity->Pure Yes (>95% Purity) Degraded->End Pure->End

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Validation & Comparative

Validating the Inhibitory Effect of TDI-6570 on Mouse cGAS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. Dysregulation of this pathway is implicated in various autoimmune and neurodegenerative diseases, making cGAS a promising therapeutic target. This guide provides a comparative analysis of TDI-6570, a potent inhibitor of mouse cGAS, alongside other notable alternatives, supported by experimental data and detailed methodologies.

Performance Comparison of Mouse cGAS Inhibitors

The inhibitory potency of small molecules against mouse cGAS is a key determinant of their potential as research tools and therapeutic agents. The following table summarizes the available quantitative data for this compound and its alternatives. Direct comparison of IC50 values should be approached with caution, as experimental conditions may vary between studies.

CompoundAssay TypeCell LineStimulantIC50 (µM)Key Characteristics
This compound Cell-Based (IFN-β Reporter)BV2Herring Testis DNA (HT-DNA)1.64[1]Potent, specific for mouse cGAS, orally bioavailable, and brain permeable.[2]
RU.521 Biochemical--0.11[3][4]Potent inhibitor of mouse cGAS.
Cell-Based (IFN-β mRNA)RAW 264.7HT-DNA0.7[1]Active in cellular assays.
Cell-Based (ISG Reporter)Raw-Lucia ISGISD2.41[5]Commercially available research tool.[3]
Compound 3 Cell-Based (ISG Reporter)Raw-Lucia ISGISD0.51[5]Covalently binds to mouse cGAS.[5]

cGAS-STING Signaling Pathway

The diagram below illustrates the canonical cGAS-STING signaling cascade, which is initiated by the detection of cytosolic double-stranded DNA (dsDNA). cGAS inhibitors, such as this compound, act by blocking the enzymatic activity of cGAS, thereby preventing the synthesis of the second messenger cGAMP and subsequent downstream signaling.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes activates transcription

Diagram 1: cGAS-STING Signaling Pathway.

Experimental Protocols

Accurate validation of cGAS inhibitors requires robust and well-defined experimental protocols. The following sections detail the methodologies used to generate the data presented in this guide.

Biochemical Assay for cGAS Enzymatic Activity

This assay directly measures the enzymatic activity of purified mouse cGAS by quantifying the amount of ATP consumed during the synthesis of cGAMP.

Protocol:

  • Reaction Setup: Purified recombinant mouse cGAS is incubated with a dsDNA activator, such as herring testis DNA (HT-DNA), in a reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2).

  • Inhibitor Addition: Test compounds (e.g., this compound, RU.521) are added to the reaction mixture across a range of concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP and GTP (typically 100 µM each).

  • Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 60-120 minutes).

  • Quantification of ATP: The remaining ATP in the reaction is quantified using a luminescence-based assay, such as the ATP Glo™ assay. The decrease in ATP concentration is proportional to the cGAS enzymatic activity.

  • IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in cGAS activity (IC50) is calculated from the dose-response curve.

Cell-Based Reporter Assay for cGAS-STING Pathway Activation

This assay assesses the ability of an inhibitor to block the cGAS-STING signaling pathway within a cellular context by measuring the expression of a downstream reporter gene, such as interferon-β (IFN-β) or an interferon-stimulated gene (ISG).

Protocol:

  • Cell Culture: Mouse macrophage cell lines (e.g., BV2 or RAW 264.7) engineered to express a reporter gene (e.g., luciferase) under the control of an IFN-β or ISG promoter are cultured in appropriate media.

  • Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).

  • cGAS Activation: The cGAS pathway is activated by transfecting the cells with a dsDNA ligand, such as HT-DNA or interferon-stimulatory DNA (ISD).

  • Incubation: Cells are incubated for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

  • Measurement of Reporter Activity: The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in reporter gene expression (IC50) is determined from the dose-response curve.

Experimental Workflow for Inhibitor Validation

The following diagram outlines a typical workflow for the validation of a novel mouse cGAS inhibitor, from initial biochemical screening to cell-based confirmation.

Experimental_Workflow cluster_workflow Inhibitor Validation Workflow A Biochemical Screen (e.g., ATP Glo Assay) B Determine Biochemical IC50 A->B C Cell-Based Assay (e.g., Reporter Gene Assay) B->C Lead Compound D Determine Cellular IC50 C->D E Assess Specificity (e.g., use of cGAS KO cells) D->E F Validate in Primary Cells E->F

Diagram 2: Experimental Workflow for cGAS Inhibitor Validation.

References

A Comparative Guide to TDI-6570 and Other cGAS Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. Dysregulation of this pathway is implicated in a range of autoimmune and neurodegenerative diseases, making cGAS a compelling therapeutic target. This guide provides an objective comparison of TDI-6570, a potent mouse-specific cGAS inhibitor, with other notable cGAS inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool compounds for their preclinical studies.

Overview of cGAS Inhibitors

Cyclic GMP-AMP synthase (cGAS) inhibitors are small molecules designed to block the enzymatic activity of cGAS, thereby preventing the production of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) and the subsequent activation of the STING (stimulator of interferon genes) pathway. The development of species-specific inhibitors is crucial for the accurate translation of preclinical findings. This guide focuses on this compound and its comparison with other inhibitors relevant to preclinical mouse models.

Quantitative Comparison of cGAS Inhibitor Potency

The following tables summarize the in vitro and cellular potency of this compound and other selected cGAS inhibitors. It is important to note that IC50 values can vary between different assay formats and experimental conditions.

Table 1: In Vitro Biochemical Potency of cGAS Inhibitors

CompoundTarget SpeciesBiochemical IC50 (nM)Assay Method
This compound Mouse cGASLow nanomolarNot specified
RU.521Mouse cGAS110RF-MS
G-140Mouse cGAS442Not specified
G-150Mouse cGASNo inhibitionNot specified
Compound 3Mouse cGAS740PPiase-coupled assay

Table 2: Cellular Potency of cGAS Inhibitors

CompoundTarget SpeciesCell LineCellular IC50 (µM)Readout
This compound Mouse cGASBV2 (mouse microglia)1.64IFN response
RU.521Mouse cGASRAW 264.7 (mouse macrophage)0.70 - 2.41IFNβ/ISG expression
Compound 3Mouse cGASRaw-Lucia ISG0.51ISG reporter
G-140Human cGASTHP-1 (human monocyte)1.70IFNB1 mRNA
G-150Human cGASTHP-1 (human monocyte)1.96IFNB1 mRNA
VENT-03 (tool)Mouse cGASTrex1-/- mouse modelNot specified (in vivo efficacy)Systemic inflammation

In Vivo Efficacy of cGAS Inhibitors

Preclinical studies in mouse models of disease are critical for evaluating the therapeutic potential of cGAS inhibitors.

Table 3: Summary of In Vivo Studies

CompoundMouse ModelDisease AreaKey Findings
This compound P301S Tauopathy Mouse ModelNeurodegenerationReduced expression of IFN-stimulated genes in the hippocampus.[1]
RU.521Trex1-/- Mouse ModelAutoimmunity (AGS-like)Reduced constitutive interferon expression in macrophages.[2]
RU.521DSS-induced Colitis ModelInflammatory Bowel DiseaseAlleviated intestinal colitis.[3]
VENT-03 (tool compound)Trex1-/- Mouse ModelAutoimmunity (SLE-like)Suppressed systemic inflammation and protected against photosensitivity.[4][5]

Signaling Pathways and Experimental Workflows

To provide a clear understanding of the experimental context, the following diagrams illustrate the cGAS-STING signaling pathway and a typical workflow for evaluating cGAS inhibitors.

The cGAS-STING signaling pathway and points of inhibition.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates ATP_GTP ATP + GTP cGAMP 2'3'-cGAMP ATP_GTP->cGAMP catalyzes STING STING cGAMP->STING activates Inhibitor This compound & Other Inhibitors Inhibitor->cGAS inhibits TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 dimerizes & translocates ISGs Interferon Stimulated Genes (ISGs) pIRF3->ISGs activates transcription

Workflow for evaluating cGAS inhibitors.

Experimental_Workflow cluster_invitro In Vitro Biochemical Assay cluster_cellular Cellular Assay cluster_invivo In Vivo Efficacy Study reagents Recombinant cGAS + dsDNA + ATP/GTP inhibitor_titration Add serial dilution of inhibitor reagents->inhibitor_titration incubation Incubate at 37°C inhibitor_titration->incubation detection Quantify 2'3'-cGAMP (e.g., ELISA, LC-MS) incubation->detection ic50_calc_vitro Calculate IC50 detection->ic50_calc_vitro animal_model Select appropriate mouse model of disease ic50_calc_vitro->animal_model Informs in vivo study design cell_culture Culture relevant cells (e.g., mouse macrophages) inhibitor_pretreatment Pre-treat with inhibitor cell_culture->inhibitor_pretreatment stimulation Stimulate with dsDNA inhibitor_pretreatment->stimulation cell_lysis Harvest cells and analyze downstream markers stimulation->cell_lysis readout Measure ISG expression (e.g., qRT-PCR, Reporter Assay) cell_lysis->readout ic50_calc_cellular Calculate IC50 readout->ic50_calc_cellular ic50_calc_cellular->animal_model Informs in vivo study design dosing Administer inhibitor (e.g., oral gavage, diet) animal_model->dosing monitoring Monitor disease progression and endpoints dosing->monitoring analysis Analyze tissues for target engagement and biomarker modulation monitoring->analysis

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key assays used to characterize cGAS inhibitors.

In Vitro cGAS Biochemical Assay (cGAMP Quantification)

This assay directly measures the enzymatic activity of cGAS by quantifying the production of 2'3'-cGAMP.

Materials:

  • Recombinant mouse cGAS enzyme

  • Double-stranded DNA (dsDNA) activator (e.g., Herring Testis DNA)

  • ATP and GTP substrates

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • 2'3'-cGAMP quantification kit (e.g., ELISA-based or LC-MS/MS)

Procedure:

  • Prepare a reaction mixture containing assay buffer, dsDNA (e.g., 5 µg/mL), and recombinant mouse cGAS (e.g., 30 nM).

  • Add serial dilutions of the test inhibitor to the reaction mixture. Include a vehicle control (DMSO) for 100% activity and a no-enzyme control for background.

  • Initiate the enzymatic reaction by adding a mixture of ATP and GTP (e.g., 100 µM each).

  • Incubate the reaction at 37°C for a predetermined time (e.g., 60-120 minutes) within the linear range of the enzyme kinetics.

  • Stop the reaction (e.g., by adding EDTA).

  • Quantify the amount of 2'3'-cGAMP produced using a validated detection method according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting model.

Cellular cGAS Activity Assay in Murine Macrophages

This assay assesses the ability of an inhibitor to block cGAS signaling in a cellular context by measuring the expression of downstream interferon-stimulated genes (ISGs).

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)

  • Cell culture medium and supplements

  • dsDNA for stimulation (e.g., Herring Testis DNA)

  • Transfection reagent (for dsDNA delivery into the cytoplasm)

  • Test inhibitors dissolved in DMSO

  • Reagents for RNA extraction and qRT-PCR (primers for a housekeeping gene and ISGs like Ifnb1, Cxcl10)

Procedure:

  • Seed murine macrophages in appropriate culture plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulate the cells with dsDNA using a suitable transfection reagent to deliver the DNA into the cytoplasm. Include an unstimulated control.

  • Incubate the cells for a period sufficient to induce ISG expression (e.g., 4-6 hours).

  • Harvest the cells, extract total RNA, and perform reverse transcription to generate cDNA.

  • Quantify the relative mRNA expression of target ISGs using qRT-PCR, normalizing to a housekeeping gene.

  • Calculate the percentage of inhibition of ISG induction for each inhibitor concentration compared to the dsDNA-stimulated vehicle control and determine the cellular IC50 value.

Conclusion

This compound is a potent and specific inhibitor of mouse cGAS with demonstrated in vivo activity in a mouse model of tauopathy.[1] When selecting a cGAS inhibitor for preclinical research, it is crucial to consider the species specificity of the compound. For studies utilizing mouse models, this compound and RU.521 represent valuable tool compounds. In contrast, for research focused on human cGAS, inhibitors such as G-140 and G-150 are more appropriate. The provided data and protocols should assist researchers in making informed decisions for their studies on the cGAS-STING pathway. As the field of cGAS inhibition advances, with compounds like VENT-03 progressing through clinical trials, the development of highly potent and selective inhibitors will continue to be a key area of research.

References

Navigating the Specificity of TDI-6570: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical point of clarification: TDI-6570 is a potent and specific inhibitor of cyclic GMP-AMP synthase (cGAS), particularly murine cGAS, and not a RIPK1 inhibitor as is sometimes misconstrued. This guide provides a comprehensive overview of the experimental evidence confirming the specificity of this compound for its intended target and its utility as a research tool in studying the cGAS-STING signaling pathway.

Unveiling the Specificity of this compound for cGAS

This compound has emerged as a valuable chemical probe for elucidating the role of the cGAS-STING pathway in various physiological and pathological processes. Its utility is underscored by its high degree of specificity for mouse cGAS, with significantly less activity against its human ortholog.[1][2]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified in multiple studies. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor. For this compound, the following values have been reported:

CompoundTargetAssay TypeIC50Reference
This compound Mouse cGAS Biochemical0.138 µM [3]
This compound Mouse cGAS Cell-based (IFNβ reporter in BV2 cells)1.64 µM [2]
This compound Human cGAS Cell-based (THP-1 dual cells)> 40 µM [2]

These data clearly demonstrate the potent inhibition of mouse cGAS by this compound and its significantly lower activity against human cGAS, highlighting its species-specific inhibitory profile.

The cGAS-STING Signaling Pathway: The Arena of this compound Action

To fully appreciate the specificity and utility of this compound, it is essential to understand the biological context in which it operates. The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal that can originate from pathogens or damaged host cells.

Upon binding to cytosolic dsDNA, cGAS is activated and catalyzes the synthesis of the second messenger molecule, 2'3'-cyclic GMP-AMP (cGAMP).[4][5] cGAMP then binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum.[4][5][6] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[5][6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[4][5] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons and other pro-inflammatory cytokines, mounting an innate immune response.[4][5][6]

cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activation cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS STING_inactive Inactive STING cGAMP->STING_inactive Binding STING_active Active STING STING_inactive->STING_active Translocation TBK1 TBK1 STING_active->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_genes Type I Interferon Genes pIRF3_dimer->IFN_genes Nuclear Translocation Transcription Transcription IFN_genes->Transcription

Figure 1: The cGAS-STING signaling pathway.

Experimental Protocols for Assessing cGAS Inhibition

The specificity of this compound and other cGAS inhibitors is determined through a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro cGAS Inhibition Assay (Biochemical)

Principle: This assay directly measures the enzymatic activity of purified cGAS by quantifying the production of cGAMP in the presence of its substrates (ATP and GTP) and a DNA activator. The inhibitory effect of a compound is determined by its ability to reduce cGAMP synthesis.

Methodology:

  • Reaction Setup: Purified recombinant mouse or human cGAS is incubated with ATP, GTP, and a dsDNA activator (e.g., herring testis DNA) in a reaction buffer.

  • Inhibitor Addition: A serial dilution of the test compound (e.g., this compound) is added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C to allow for enzymatic activity.

  • Quantification of cGAMP: The amount of cGAMP produced is quantified using methods such as competitive enzyme-linked immunosorbent assay (ELISA), fluorescence polarization (FP), or mass spectrometry.

  • Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

cluster_workflow In Vitro cGAS Inhibition Assay Workflow start Start reagents Prepare Reaction Mix: - Purified cGAS - ATP & GTP - dsDNA start->reagents inhibitor Add Serial Dilution of this compound reagents->inhibitor incubation Incubate at 37°C inhibitor->incubation detection Quantify cGAMP (e.g., ELISA) incubation->detection analysis Calculate % Inhibition & Determine IC50 detection->analysis end End analysis->end

Figure 2: Experimental workflow for an in vitro cGAS inhibition assay.

Conclusion

References

A Comparative Analysis of cGAS Inhibitors: TDI-6570 versus RU.521

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of innate immunity research, the cyclic GMP-AMP synthase (cGAS) has emerged as a critical sensor of cytosolic DNA, playing a pivotal role in the activation of the STING (stimulator of interferon genes) pathway. Dysregulation of the cGAS-STING pathway is implicated in a variety of inflammatory and autoimmune diseases, making cGAS a compelling target for therapeutic intervention. Among the chemical probes developed to modulate this pathway, TDI-6570 and RU.521 have garnered significant attention as inhibitors of cGAS activity. This guide provides a detailed comparative analysis of these two compounds, offering insights into their performance, underlying mechanisms, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and professionals in drug development.

Mechanism of Action and Signaling Pathway

Both this compound and RU.521 are small molecule inhibitors that target the enzymatic activity of cGAS.[1][2][3] cGAS, upon binding to double-stranded DNA (dsDNA) in the cytoplasm, catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-I) and other inflammatory cytokines. This compound and RU.521 exert their inhibitory effects by binding to cGAS and preventing the synthesis of cGAMP, thereby blocking the downstream signaling cascade.

cluster_cytoplasm Cytoplasm cluster_er_golgi ER / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP catalyzes synthesis of ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds & activates TDI6570 This compound TDI6570->cGAS inhibits RU521 RU.521 RU521->cGAS inhibits TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer dimerizes IFN1 Type I Interferon Genes IRF3_dimer->IFN1 induces transcription of

Figure 1. The cGAS-STING signaling pathway and points of inhibition by this compound and RU.521.

Performance and Specificity: A Quantitative Comparison

The inhibitory potency of this compound and RU.521 has been evaluated in both biochemical and cellular assays. A key differentiator between the two compounds is their species selectivity, with this compound showing a marked preference for mouse cGAS, while RU.521 exhibits activity against both human and mouse cGAS.

InhibitorTargetAssay TypeIC50Reference
This compound Mouse cGASCell-freeLow nM[1]
Human cGASCell-freeHigh nM[1]
Mouse cGASCellular (BV2)1.64 µM[1]
Human cGASCellular (THP-1)> 40 µM[1]
RU.521 Mouse cGASBiochemical0.11 µM[4][5]
Human cGASBiochemical2.94 µM[5]
Mouse cGASCellular (RAW 264.7)~0.7 µM[6]
Human cGASCellular (THP-1)~0.8 µM[6]

Table 1: Comparative Inhibitory Potency of this compound and RU.521 against cGAS.

Physicochemical and Pharmacokinetic Properties

Beyond their direct inhibitory activity, the utility of this compound and RU.521 in in vivo studies is dictated by their physicochemical and pharmacokinetic profiles. This compound has been reported to possess good brain permeability and is orally bioavailable in mice, making it a valuable tool for neurological disease models.[2] In contrast, RU.521 is suggested to be likely brain impermeable, which may limit its application in central nervous system studies.[1]

PropertyThis compoundRU.521Reference
Species Selectivity Mouse > HumanMouse ≈ Human (cellular) Mouse > Human (biochemical)[1][6]
Oral Bioavailability (mice) YesNot reported[2]
Brain Permeability GoodLikely impermeable[1]

Table 2: Key Differentiating Properties of this compound and RU.521.

Experimental Protocols

Objective comparison of inhibitor performance relies on standardized and well-defined experimental protocols. Below are outlines of key assays used to characterize this compound and RU.521.

Cell-Free cGAS Activity Assay

This assay directly measures the enzymatic activity of purified cGAS and its inhibition by the compounds.

reagents Purified cGAS + dsDNA + ATP & GTP + Inhibitor (this compound or RU.521) incubation Incubate at 37°C reagents->incubation detection Quantify cGAMP production (e.g., LC-MS/MS, ELISA, or HTRF) incubation->detection

Figure 2. Workflow for a cell-free cGAS activity assay.

Protocol Outline:

  • Reaction Setup: In a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT), combine purified recombinant human or mouse cGAS with a DNA activator (e.g., herring testis DNA or a long dsDNA oligonucleotide).

  • Inhibitor Addition: Add varying concentrations of this compound or RU.521 to the reaction mixture.

  • Initiation: Start the reaction by adding a mixture of ATP and GTP.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Termination and Detection: Stop the reaction and quantify the amount of cGAMP produced. This can be achieved through various methods, including:

    • LC-MS/MS: A highly sensitive and specific method for direct quantification of cGAMP.

    • ELISA: A competitive enzyme-linked immunosorbent assay using a cGAMP-specific antibody.

    • HTRF (Homogeneous Time-Resolved Fluorescence): A proximity-based assay to detect cGAS.[7]

Cellular cGAS Inhibition Assay

This assay assesses the ability of the inhibitors to block cGAS activity within a cellular context, providing insights into cell permeability and target engagement.

Protocol Outline:

  • Cell Culture: Plate a suitable cell line, such as murine macrophage-like RAW 264.7 cells or human monocytic THP-1 cells, in appropriate culture medium.

  • Inhibitor Pre-treatment: Pre-incubate the cells with a range of concentrations of this compound or RU.521 for a specified time (e.g., 1-2 hours).

  • cGAS Activation: Transfect the cells with a DNA stimulus, such as herring testis DNA (HT-DNA) or a synthetic dsDNA oligonucleotide, using a suitable transfection reagent to deliver the DNA into the cytoplasm.

  • Incubation: Incubate the cells for a period sufficient to allow for cGAS activation and downstream signaling (e.g., 6-24 hours).

  • Readout: Measure the downstream consequences of cGAS activation. Common readouts include:

    • qRT-PCR: Quantify the mRNA levels of interferon-stimulated genes (ISGs) such as IFNB1 or CXCL10.

    • Reporter Gene Assay: Use cell lines engineered with a reporter gene (e.g., luciferase) under the control of an interferon-sensitive response element (ISRE).

    • ELISA: Measure the secretion of IFN-β or other cytokines into the culture supernatant.

In Vivo Efficacy Studies

Evaluating the therapeutic potential of cGAS inhibitors requires in vivo studies in relevant animal models of disease.

Protocol Outline (Example: Mouse Model of Autoimmune Disease):

  • Animal Model: Utilize a mouse model that exhibits cGAS-dependent pathology, such as Trex1-/- mice which develop a spontaneous autoimmune disorder.

  • Compound Administration: Administer this compound or RU.521 to the mice. The route and dose will depend on the compound's pharmacokinetic properties. For example, this compound can be administered orally mixed in the chow, while RU.521 has been administered intranasally in some studies.[2][8]

  • Treatment Period: Treat the animals for a specified duration, monitoring for clinical signs of disease.

  • Pharmacodynamic and Efficacy Readouts: At the end of the study, collect tissues and blood to assess:

    • Target Engagement: Measure the levels of cGAMP in tissues to confirm cGAS inhibition.

    • Biomarkers: Quantify the expression of ISGs in relevant tissues (e.g., spleen, liver).

    • Pathology: Assess disease-specific pathological features, such as tissue inflammation or autoantibody production.

Conclusion

This compound and RU.521 are both valuable research tools for investigating the biological roles of the cGAS-STING pathway. The choice between these inhibitors will largely depend on the specific research question and experimental system. This compound, with its high potency and selectivity for mouse cGAS and its favorable pharmacokinetic profile in mice, is particularly well-suited for in vivo studies in murine models of disease. RU.521, on the other hand, offers the advantage of inhibiting both human and mouse cGAS in cellular assays, making it a useful tool for comparative studies and for validating findings in human cell systems. As research in the field of innate immunity continues to advance, the development and characterization of specific and potent inhibitors like this compound and RU.521 will be instrumental in dissecting the complexities of the cGAS-STING pathway and its therapeutic potential.

References

Cross-Validation of TDI-6570 Efficacy with Genetic Knockouts in a Tauopathy Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the pharmacological inhibition of murine cyclic GMP-AMP synthase (cGAS) by TDI-6570 and the genetic knockout of the Cgas gene. The data presented here is based on studies investigating the role of the cGAS-STING pathway in neurodegenerative disease models. The objective is to offer researchers a clear, data-driven comparison to evaluate the utility of this compound as a chemical probe to mimic the effects of genetic cGAS ablation.

Introduction to this compound and the cGAS-STING Pathway

This compound is a potent and specific small molecule inhibitor of murine cGAS, a key sensor of cytosolic double-stranded DNA (dsDNA).[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (stimulator of interferon genes) protein.[2][3] This activation leads to a signaling cascade resulting in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2][3][4] Dysregulation of the cGAS-STING pathway has been implicated in the pathology of various neurodegenerative diseases, including Alzheimer's disease.[1][2][5]

The following sections present a direct comparison of the effects of this compound treatment and Cgas gene knockout in a mouse model of tauopathy, a key pathological hallmark of Alzheimer's disease.

Comparative Efficacy Data

The following table summarizes the key findings from a study comparing the effects of this compound treatment with Cgas knockout in P301S transgenic mice, a model for tauopathy.

Parameter P301S Cgas+/+ (Control) P301S treated with this compound P301S Cgas-/- (Knockout)
Microglial Type I Interferon Response ActivatedMitigatedMitigated
Neuronal MEF2C Transcriptional Network SuppressedEnhancedEnhanced
Synaptic Integrity ReducedRestoredRestored
Cognitive Function (Memory) DeficitsRestoredRestored

Data summarized from Lo et al., 2023.[5]

Experimental Protocols

A detailed methodology is crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

1. Pharmacological Inhibition with this compound in a Tauopathy Mouse Model:

  • Animal Model: P301S transgenic mice were used as a model for tauopathy.

  • Drug Administration: this compound was formulated into research diet pellets at concentrations of 150, 300, or 600 mg of drug per kg of diet.[5] The diet was administered orally to the mice.[1][5]

  • Treatment Duration: The treatment duration was over a period that allowed for the assessment of chronic effects on pathology and behavior.

  • Analysis: Post-treatment, analyses included single-nucleus RNA sequencing (snRNA-seq) of hippocampi to assess gene expression changes, particularly in microglial and neuronal populations.[5] Behavioral tests were conducted to evaluate cognitive functions such as memory.[5]

2. Generation and Analysis of Cgas Knockout Mice:

  • Animal Model: P301S transgenic mice were crossed with Cgas-/- mice to generate transgenic littermates with homozygous knockout of the Cgas gene (P301S Cgas-/-).[5]

  • Genotyping: Offspring were genotyped to confirm the presence of the P301S transgene and the knockout of the Cgas allele.

  • Analysis: Similar to the this compound treated group, the P301S Cgas-/- mice underwent snRNA-seq of hippocampal tissue to profile gene expression.[5] Behavioral assays were performed to assess cognitive performance.[5]

3. Primary Microglia Culture and Treatment:

  • Cell Culture: Primary microglia were isolated from mice.

  • Treatment: The cultured microglia were treated with tau fibrils to induce a pathological response.[5]

  • Inhibition: To test the effect of cGAS inhibition, cells were treated with this compound or genetic ablation of Cgas was used.[5]

  • Analysis: The levels of secreted cytokines such as IFNβ, CXCL10, and CCL5 in the culture medium were measured using ELISA and MAGPIX assays.[5] Activation of the cGAS-STING pathway was assessed by measuring the phosphorylation of TBK1 via western blot.[5]

Visualizing the cGAS-STING Pathway and Experimental Logic

To better understand the mechanisms discussed, the following diagrams illustrate the cGAS-STING signaling pathway and the experimental workflow for comparing pharmacological inhibition with genetic knockout.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TDI6570 This compound TDI6570->cGAS inhibits pSTING p-STING STING->pSTING translocates TBK1 TBK1 pSTING->TBK1 recruits IRF3 p-IRF3 IFN_Genes Type I IFN Genes IRF3->IFN_Genes activates transcription IFN Type I Interferons IFN_Genes->IFN expression pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates pTBK1->IRF3 phosphorylates

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_pharma Pharmacological Arm cluster_genetic Genetic Arm cluster_analysis Comparative Analysis P301S P301S Tauopathy Mouse Model TDI_treat Oral Administration of this compound P301S->TDI_treat cGAS_KO Cross with Cgas-/- mice P301S->cGAS_KO P301S_TDI P301S + this compound TDI_treat->P301S_TDI Analysis snRNA-seq Behavioral Assays Biochemical Assays P301S_TDI->Analysis P301S_KO P301S Cgas-/- cGAS_KO->P301S_KO P301S_KO->Analysis

References

A Comparative Guide to the Brain Permeability of cGAS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system. Its overactivation has been implicated in a range of neuroinflammatory and neurodegenerative diseases, making cGAS an attractive therapeutic target. A significant hurdle in the development of cGAS inhibitors for central nervous system (CNS) disorders is the ability of these molecules to cross the blood-brain barrier (BBB). This guide provides a comparative analysis of the brain permeability of different cGAS inhibitors, supported by available experimental data and detailed methodologies to aid researchers in their drug discovery efforts.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal that can originate from pathogens or from damaged host cells. Cytosolic dsDNA binds to and activates cGAS, which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP, in turn, binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. This triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines, which are key mediators of neuroinflammation.

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (on ER) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I Interferon Genes pIRF3->IFN_genes translocates & activates transcription

Figure 1: The cGAS-STING signaling pathway leading to the production of type I interferons.

Comparison of Brain Permeability of cGAS Inhibitors

The development of brain-permeable cGAS inhibitors is essential for treating neurological disorders. Below is a summary of the available data on the brain permeability of several cGAS inhibitors.

CompoundTarget SpecificityBrain Permeability StatusBrain-to-Plasma Ratio (Kp)In Vivo ModelReference
TDI-6570 Mouse cGASPermeable1.97Mouse[1]
RU.521 Mouse cGASLikely ImpermeableNot ReportedRat, Mouse[2][3]
TDI-8246 Human cGASData Not AvailableNot Reported-[4]
G-140 Human cGASData Not AvailableNot Reported-[4]
G-150 Human cGASData Not AvailableNot Reported-[4]

This compound has demonstrated good brain permeability in mice, with a brain-to-plasma ratio of 1.97.[1] The compound also exhibits a half-life of 12.4 hours in the brain and 10.3 hours in plasma.[1] In contrast, RU.521 , while effective in animal models of brain injury, is thought to be brain impermeable. Its therapeutic effects in these models may be due to peripheral immune modulation or effects on the compromised BBB itself.[2][3] For the human cGAS inhibitors TDI-8246 , G-140 , and G-150 , which are analogs of this compound, brain permeability data is not yet publicly available.[4]

Experimental Protocols

Accurate assessment of brain permeability is crucial. The following are detailed methodologies for key in vitro and in vivo experiments used to evaluate the BBB penetration of cGAS inhibitors.

In Vitro Permeability Assays

In vitro models provide a high-throughput and cost-effective means to screen for BBB permeability in the early stages of drug discovery.

The PAMPA-BBB assay is a non-cell-based assay that predicts passive diffusion across the BBB.

PAMPA_Workflow PAMPA-BBB Experimental Workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_analysis Analysis plate_prep Prepare 96-well filter plate (Donor Plate) membrane_coat Coat filter with brain lipid solution (e.g., porcine brain lipid in dodecane) plate_prep->membrane_coat acceptor_prep Add buffer to acceptor plate (Receiver Plate) membrane_coat->acceptor_prep donor_prep Add test compound solution to donor plate acceptor_prep->donor_prep sandwich Assemble 'sandwich' by placing donor plate on acceptor plate donor_prep->sandwich incubation Incubate at room temperature (e.g., 4-18 hours) sandwich->incubation quantification Quantify compound concentration in donor and acceptor wells (LC-MS/MS) incubation->quantification calculation Calculate effective permeability (Pe) quantification->calculation Kp_Determination_Workflow In Vivo Brain-to-Plasma Ratio (Kp) Determination Workflow cluster_procedure Experimental Procedure cluster_analysis Sample Analysis cluster_calculation Data Calculation administer Administer cGAS inhibitor to animal (e.g., mouse or rat) via relevant route (e.g., oral, intravenous) timepoint At predetermined time points, collect blood and perfuse the brain administer->timepoint collection Collect blood and brain tissue timepoint->collection homogenize Homogenize brain tissue collection->homogenize extraction Extract compound from plasma and brain homogenate homogenize->extraction quantification Quantify compound concentration (LC-MS/MS) extraction->quantification kp_calc Calculate Brain-to-Plasma Ratio (Kp) Kp = [Drug]brain / [Drug]plasma quantification->kp_calc

References

TDI-6570: A Comparative Analysis of its Role in Mitigating cGAS-Mediated Pathology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. However, aberrant activation of this pathway by self-DNA can contribute to the pathology of various autoimmune and neurodegenerative diseases. This has led to the development of small molecule inhibitors targeting cGAS, the enzyme that catalyzes the production of the second messenger cGAMP. This guide provides a comprehensive comparison of TDI-6570, a potent cGAS inhibitor, with other known inhibitors, supported by experimental data and detailed protocols.

The cGAS-STING Signaling Pathway and Inhibitor Intervention

The cGAS-STING signaling cascade is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to cGAS. This binding triggers a conformational change in cGAS, activating its enzymatic function to synthesize cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to the STING protein located on the endoplasmic reticulum, leading to a conformational change and its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines. cGAS inhibitors, such as this compound, act by blocking the enzymatic activity of cGAS, thereby preventing the production of cGAMP and halting the downstream inflammatory cascade.

cGAS_STING_Pathway cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes TDI6570 This compound TDI6570->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING cGAMP->STING_ER binds & activates STING_Golgi Activated STING STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_Genes Type I IFN Genes pIRF3_dimer->IFN_Genes translocates & activates IFN_mRNA IFN mRNA IFN_Genes->IFN_mRNA transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Performance Comparison of cGAS Inhibitors

The efficacy of cGAS inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of cGAS by 50%. The following tables provide a comparative summary of the biochemical and cellular IC50 values for this compound and other notable cGAS inhibitors. It is important to note that IC50 values can vary depending on the specific experimental conditions, and direct comparisons between values from different studies should be made with caution.

Table 1: Biochemical IC50 Values of cGAS Inhibitors

InhibitorTarget SpeciesIC50 (nM)Reference
This compound Mouse cGAS 30 [1]
Human cGAS Poor inhibitor [2]
G140Human cGAS14[3]
Mouse cGAS442[3]
G150Human cGAS10.2[3]
Mouse cGASNo inhibition[3]
RU.521Mouse cGAS110[4]
Human cGAS2940[4]
PF-06928215Human cGAS4900[5]

Table 2: Cellular IC50 Values of cGAS Inhibitors

InhibitorCell LineIC50 (µM)Reference
G108THP-12.95[6]
G140THP-11.70[6]
G150THP-11.96[6]
RU.521RAW 264.70.70[4]
Compound 3Raw-Lucia ISG0.51[7]

In Vivo Efficacy of this compound

This compound has demonstrated significant efficacy in a mouse model of tauopathy, a neurodegenerative condition. In a study, 6-month-old P301S transgenic mice, which model tauopathy, were fed a diet containing 150 mg/kg of this compound for 3 months.[1] The treatment with this compound was found to protect against synapse loss and cognitive deficits.[8] This was associated with an enhancement of the MEF2C transcriptional network, which is implicated in cognitive resilience.[1][8] These findings highlight the therapeutic potential of this compound in mitigating cGAS-mediated neuroinflammation and its pathological consequences.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of cGAS inhibitors. Below are representative protocols for key experiments used to characterize these compounds.

Biochemical cGAS Activity Assay (cGAMP ELISA)

This assay directly measures the enzymatic activity of cGAS by quantifying the production of 2'3'-cGAMP.

cGAMP_ELISA_Workflow cluster_prep Reaction Preparation cluster_incubation Enzymatic Reaction cluster_elisa Competitive ELISA A Combine cGAS, dsDNA, ATP, GTP B Add test inhibitor (e.g., this compound) A->B C Incubate to allow cGAMP production B->C D Add reaction mixture to antibody-coated plate C->D E Add HRP-conjugated cGAMP D->E F Incubate to allow competition E->F G Wash to remove unbound reagents F->G H Add substrate and measure absorbance G->H

Caption: Workflow for a biochemical cGAS inhibitor assay using competitive ELISA.

Methodology:

  • Reaction Setup: In a reaction tube, combine recombinant cGAS enzyme, a dsDNA activator (e.g., herring testis DNA), ATP, and GTP in a suitable reaction buffer.

  • Inhibitor Addition: Add the test inhibitor (e.g., this compound) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Enzymatic Reaction: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) to allow for the enzymatic production of 2'3'-cGAMP.

  • ELISA: Quantify the amount of 2'3'-cGAMP produced using a competitive ELISA kit.

    • Add the reaction mixture to a 96-well plate pre-coated with a cGAMP-specific antibody.

    • Add a fixed amount of HRP-conjugated 2'3'-cGAMP to each well. This will compete with the 2'3'-cGAMP in the sample for binding to the antibody.

    • Incubate the plate, then wash to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) and measure the absorbance at 450 nm. The signal is inversely proportional to the amount of 2'3'-cGAMP in the sample.

  • IC50 Calculation: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular cGAS Activity Assay (THP-1 Reporter Cells)

This assay assesses the ability of an inhibitor to block cGAS activity within a cellular context by measuring the downstream activation of the interferon signaling pathway.

THP1_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_readout Reporter Gene Readout A Seed THP1-Dual™ reporter cells in a 96-well plate B Incubate overnight A->B C Pre-treat cells with cGAS inhibitor B->C D Transfect cells with dsDNA to stimulate cGAS C->D E Incubate for 24 hours D->E F Measure Lucia luciferase activity in supernatant (IRF pathway) E->F G Measure SEAP activity in supernatant (NF-κB pathway) E->G

References

Comparative Efficacy of TDI-6570 in a Preclinical Mouse Model of Tauopathy

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Neurodegenerative Disease

This guide provides a detailed comparison of the cGAS inhibitor TDI-6570's performance in a preclinical mouse model of tauopathy. The information is intended for researchers, scientists, and drug development professionals working in the field of neurodegenerative diseases. While direct comparative studies of this compound across different mouse strains are not publicly available, this guide summarizes the significant body of data from studies conducted in the P301S transgenic mouse model of Alzheimer's disease.

Introduction to this compound

This compound is a potent and specific small molecule inhibitor of the murine cyclic GMP-AMP synthase (cGAS).[1] The cGAS-STING signaling pathway is a component of the innate immune system that detects cytosolic DNA, a process implicated in the neuroinflammatory response in various neurodegenerative diseases.[1][2] this compound is orally bioavailable, demonstrates good brain permeability, and has shown no substantial toxicity in in vivo studies.[1][3] It is important to note that this compound is a potent inhibitor of mouse cGAS but is a poor inhibitor of human cGAS, making it a valuable tool for preclinical research in mouse models.[1]

Performance Data in the P301S Mouse Model of Tauopathy

The majority of in vivo efficacy data for this compound comes from studies in the P301S transgenic mouse model. This model expresses the P301S mutant form of human microtubule-associated protein tau (MAPT) and develops age-dependent tau pathology, neuroinflammation, synaptic deficits, and cognitive impairment, recapitulating key features of human tauopathies like Alzheimer's disease. The P301S mice used in these studies have a mixed genetic background of C57BL/6 and C3H.

Table 1: Pharmacokinetic Profile of this compound in C57BL/6 Mice
ParameterValueReference
Brain-to-Plasma Ratio1.97[3]
Half-life (Brain)12.4 hours[3]
Half-life (Plasma)10.3 hours[3]
Administration RouteOral (formulated in chow diet)[3]
Table 2: Efficacy of this compound in P301S Mice
EndpointOutcomeQuantitative DataReference
Neuroinflammation Reduction in Interferon-Stimulated Genes (ISGs)Significant downregulation of ISGs (e.g., Trim30a, Stat1, Ddx60) in the hippocampus.[3]
Reduction in MicrogliosisAmelioration of tauopathy-induced microgliosis in the hippocampus.
Synaptic Integrity Rescue of Synapse LossChronic treatment rescued P301S-dependent loss of excitatory (PSD-95) and inhibitory (vGAT) synapses.[3]
Improved Synaptic PlasticityIncreased magnitude of long-term potentiation (LTP) in the CA1 region of the hippocampus.[3]
Cognitive Function Amelioration of Cognitive DeficitsImproved performance in the Morris water maze and novel object recognition tests.[3]

Comparison with Alternative cGAS Inhibitors

Direct in vivo comparative studies of this compound with other cGAS inhibitors in the same mouse model are limited. However, in vitro data and studies in other models provide some context for comparison.

RU.521

RU.521 is another well-characterized inhibitor of mouse cGAS.[4] Like this compound, it is potent against the murine enzyme but a poor inhibitor of human cGAS.

Table 3: In Vitro Potency of cGAS Inhibitors
CompoundTargetIC50 (in vitro)Reference
This compound Mouse cGASLow nanomolar[2]
Human cGASHigh nanomolar[2]
RU.521 Mouse cGASSub-micromolar[4]
Human cGASPoor inhibitor

While direct in vivo comparisons are lacking, RU.521 has been shown to reduce interferon expression in primary macrophages from autoimmune mice and has demonstrated efficacy in a mouse model of colitis.[4]

Experimental Protocols

This compound Administration in P301S Mice
  • Animals: 6-month-old male P301S transgenic mice and their non-transgenic littermates were used.

  • Diet Formulation: this compound was formulated into a chow diet at a concentration of 150 mg per kg of diet. A control diet without the compound was used for the control group.

  • Treatment Duration: Mice were fed the this compound-containing or control diet for 3 months.

  • Outcome Measures: Following the treatment period, mice were subjected to behavioral testing (Morris water maze, novel object recognition), and brain tissue was collected for immunohistochemical (synaptic markers, microgliosis) and biochemical (gene expression of ISGs) analyses.[3]

In Vitro cGAS Inhibition Assay
  • Cell Line: Mouse microglial BV2 cells or primary microglia.

  • Stimulation: Cells were stimulated with a cGAS agonist, such as herring testis DNA (HT-DNA).

  • Inhibitor Treatment: Cells were pre-treated with varying concentrations of this compound.

  • Readout: The inhibitory effect was determined by measuring the downstream production of interferon-beta (IFN-β) or other interferon-stimulated genes (ISGs) using ELISA or qPCR.[3]

Visualizations

Below are diagrams illustrating the signaling pathway targeted by this compound and a typical experimental workflow for evaluating its efficacy.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes TDI6570 This compound TDI6570->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 ISGs Interferon-Stimulated Genes (ISGs) IRF3->ISGs upregulates transcription TBK1->IRF3 phosphorylates

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start P301S Transgenic Mice (6 months old) treatment Dietary Administration (3 months) - Control Diet - this compound Diet (150 mg/kg) start->treatment behavior Behavioral Testing - Morris Water Maze - Novel Object Recognition treatment->behavior tissue Tissue Collection (Hippocampus) behavior->tissue analysis Analysis - Immunohistochemistry (Synapses, Microglia) - qPCR (Interferon-Stimulated Genes) tissue->analysis end Efficacy Evaluation analysis->end

Caption: Experimental workflow for evaluating this compound efficacy in P301S mice.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for tauopathies by effectively inhibiting the cGAS-STING pathway, leading to reduced neuroinflammation, protection of synapses, and improved cognitive function in the P301S mouse model. However, the current body of evidence is primarily derived from this single, mixed-background transgenic model. Future research should prioritize direct, head-to-head comparative studies of this compound in different inbred mouse strains (e.g., C57BL/6J, BALB/c) to assess the influence of genetic background on its efficacy and safety profile. Furthermore, direct in vivo comparisons with other cGAS inhibitors are necessary to establish a clear therapeutic advantage. Such studies will be crucial for the continued development and potential clinical translation of cGAS inhibitors for the treatment of Alzheimer's disease and other neurodegenerative disorders.

References

Safety Operating Guide

Proper Disposal of TDI-6570: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for the proper disposal of TDI-6570, a potent inhibitor of the murine cytosolic DNA sensor cGAS.

Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring compliance with regulatory standards. The following procedures have been compiled based on available safety data and general best practices for the disposal of halogenated organic compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, particularly in its solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists. For spills, absorb the material with an inert substance and collect it in a sealed container for disposal.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any chemical waste, must be carried out in a manner that minimizes environmental impact and adheres to institutional and regulatory guidelines.

  • Waste Identification and Segregation:

    • Pure, unused this compound should be disposed of as hazardous chemical waste.

    • Solutions of this compound, typically in DMSO, should also be treated as hazardous chemical waste.

    • Contaminated materials, such as pipette tips, tubes, and absorbent pads, must be collected separately and disposed of as solid hazardous waste. Do not mix with general laboratory trash.

  • Containerization:

    • Use only approved, leak-proof, and clearly labeled hazardous waste containers.

    • The label should include the full chemical name ("this compound" and its chemical formula), the CAS number (2287331-29-5), and the appropriate hazard symbols.

    • Ensure the container is kept closed when not in use.

  • Waste Collection and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.

  • Institutional Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup.

Quantitative Data Summary

For quick reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₁₄H₁₄ClFN₂O₂
Molecular Weight 296.7 g/mol
CAS Number 2287331-29-5
Solubility 5 mg/mL in DMSO
Storage Temperature -20°C

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

TDI6570_Disposal_Workflow cluster_lab In the Laboratory cluster_ehs Institutional Procedure cluster_disposal Final Disposal start Start: This compound Waste Generated identify Identify & Segregate Waste (Pure, Solution, Contaminated) start->identify containerize Properly Containerize & Label (Chemical Name, CAS#, Hazard) identify->containerize store Store in Designated Satellite Accumulation Area containerize->store request_pickup Request EHS Waste Pickup store->request_pickup ehs_pickup EHS Collects Waste request_pickup->ehs_pickup final_disposal Final Disposal via Licensed Facility ehs_pickup->final_disposal

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

Safeguarding Your Research: A Comprehensive Guide to Handling TDI-6570

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of TDI-6570, a potent inhibitor of murine cGAS. Adherence to these guidelines is critical for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) Protocol

Minimum PPE Requirements:

PPE CategorySpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves (material to be specified by internal risk assessment).
Body Protection Impervious clothing, such as a lab coat.
Respiratory A suitable respirator should be used if ventilation is inadequate.

Note: The selection of specific glove material and respirator type should be based on a comprehensive risk assessment of the planned experimental procedures.

Operational and Disposal Plans

I. Handling and Storage:

This compound should be handled with care to avoid inhalation, and contact with skin and eyes.[1] It is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[1]

Storage Recommendations:

ConditionTemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C2 years
-20°C1 year

This compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

II. First Aid Measures:

Exposure RouteProcedure
Inhalation Immediately move the affected individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
Skin Contact Rinse the affected skin thoroughly with large amounts of water. Remove any contaminated clothing and shoes.[1]
Eye Contact Immediately flush the eyes with large amounts of water, separating the eyelids with fingers to ensure thorough flushing. Remove contact lenses if present.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting.[1]

In all cases of exposure, seek immediate medical attention. [1]

III. Accidental Release Measures:

In the event of a spill, use full personal protective equipment.[2] Avoid breathing vapors, mist, dust, or gas.[2] Ensure adequate ventilation and evacuate personnel to safe areas.[2] Prevent further leakage or spillage if it is safe to do so. The product should be kept away from drains and water courses.[2]

IV. Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is essential to prevent the product from entering drains, water courses, or the soil.[2]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

A Receipt and Inspection B Log and Store in Designated Location A->B C Don Personal Protective Equipment (PPE) B->C D Prepare Workspace (Fume Hood) C->D E Weighing and Reconstitution D->E F Experimental Use E->F G Decontamination of Workspace and Equipment F->G H Proper Waste Disposal G->H I Doff PPE H->I J Hand Washing I->J

Caption: Workflow for Safe Handling of this compound.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel are thoroughly trained on these procedures and that a comprehensive, site-specific risk assessment is conducted prior to commencing any work with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.